molecular formula C24H21ClN6O3S2 B1144041 PF-05150122 CAS No. 1235406-00-4

PF-05150122

Katalognummer: B1144041
CAS-Nummer: 1235406-00-4
Molekulargewicht: 541.0 g/mol
InChI-Schlüssel: OGBDDOBYHJYBFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PF-05150122, also known as this compound, is a useful research compound. Its molecular formula is C24H21ClN6O3S2 and its molecular weight is 541.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1235406-00-4

Molekularformel

C24H21ClN6O3S2

Molekulargewicht

541.0 g/mol

IUPAC-Name

4-[4-chloro-2-[2-(1-ethylazetidin-3-yl)pyrazol-3-yl]phenoxy]-3-cyano-N-(1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C24H21ClN6O3S2/c1-2-30-12-18(13-30)31-21(7-8-28-31)20-10-17(25)3-5-23(20)34-22-6-4-19(9-16(22)11-26)36(32,33)29-24-14-35-15-27-24/h3-10,14-15,18,29H,2,12-13H2,1H3

InChI-Schlüssel

OGBDDOBYHJYBFF-UHFFFAOYSA-N

Kanonische SMILES

CCN1CC(C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=C(C=C(C=C4)S(=O)(=O)NC5=CSC=N5)C#N

Synonyme

4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulfonaMide

Herkunft des Produkts

United States

Foundational & Exploratory

PF-05150122 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is a potent and highly selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel has been genetically validated as a critical mediator of pain perception in humans, making it a prime target for the development of novel analgesics. PF-05089771, identified as 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide, emerged from an extensive drug discovery program aimed at optimizing diaryl ether aryl sulfonamides. It exhibits nanomolar potency for human Nav1.7 and a favorable selectivity profile against other Nav channel subtypes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to PF-05089771.

Chemical Structure and Properties

Chemical Structure

The chemical structure of PF-05089771 is definitively identified as 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide[1][2][3].

Chemical Structure of PF-05089771

G Chemical structure of PF-05089771 is complex to render accurately in DOT. An image is recommended for clarity.

A 2D chemical structure diagram would be inserted here.

Physicochemical Properties

A summary of the key physicochemical properties of PF-05089771 is presented in the table below.

PropertyValueSource
IUPAC Name 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide[3][4]
Molecular Formula C18H12Cl2FN5O3S2[4][5]
Molecular Weight 500.34 g/mol [4]
CAS Number 1235403-62-9[4][5]
SMILES Nc1c(c(c2ccc(Cl)cc2)oc3cc(F)c(cc3Cl)S(=O)(=O)Nc4cscn4)cnn1[5]
InChIKey ZYSCOUXLBXGGIM-UHFFFAOYSA-N[3][4]
Solubility Soluble in DMSO[6]

Pharmacological Properties

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of the Nav1.7 voltage-gated sodium channel. It selectively binds to the voltage-sensor domain (VSD) of domain IV (VSD4) of the channel[2][7]. This interaction stabilizes the channel in a non-conducting state, thereby blocking the propagation of action potentials in nociceptive neurons. The inhibition is more pronounced at depolarized membrane potentials, which is characteristic of neurons involved in persistent pain signaling.

Nav1_7_Inhibition_Pathway cluster_membrane Neuronal Membrane Nav1.7 Nav1.7 Channel Domain IV (VSD4) Stabilization Stabilization of Non-conducting State Nav1.7->Stabilization PF05089771 PF-05089771 PF05089771->Nav1.7:d Binds to VSD4 Block Block of Na+ Influx Stabilization->Block Inhibition Inhibition of Action Potential Propagation Block->Inhibition Analgesia Analgesia Inhibition->Analgesia

Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

In Vitro Potency and Selectivity

PF-05089771 demonstrates high potency for human Nav1.7 with an IC50 in the low nanomolar range. Its selectivity against other Nav channel subtypes is a key feature, minimizing the potential for off-target effects.

Nav SubtypeIC50 (nM)SpeciesReference
Nav1.7 11Human[6][8]
8Mouse[6][8]
171Rat[6][8]
Nav1.1 850Human[6]
Nav1.2 110Human[6]
Nav1.3 >10,000Human[9]
Nav1.4 >10,000Human[9]
Nav1.5 >25,000Human[6]
Nav1.6 160Human[6]
Nav1.8 >10,000Human[9]

Experimental Protocols

Synthesis of PF-05089771

The detailed synthetic route for PF-05089771 is described in the supplementary information of Swain et al., J. Med. Chem. 2017, 60 (16), pp 7029–7042. A generalized workflow is presented below.

Synthesis_Workflow Start Starting Materials Step1 Multi-step synthesis of diaryl ether intermediate Start->Step1 Step2 Introduction of the aminopyrazole moiety Step1->Step2 Step3 Sulfonylation reaction Step2->Step3 Step4 Coupling with 4-aminothiazole Step3->Step4 Purification Purification by chromatography Step4->Purification Characterization Structural confirmation (NMR, MS) Purification->Characterization Final PF-05089771 Characterization->Final Electrophysiology_Workflow Start HEK293 cells expressing human Nav1.7 Step1 Whole-cell patch-clamp configuration Start->Step1 Step2 Application of voltage protocol to elicit Nav1.7 currents Step1->Step2 Step3 Perfusion of PF-05089771 at varying concentrations Step2->Step3 Step4 Recording of sodium current inhibition Step3->Step4 Analysis Data analysis and IC50 determination Step4->Analysis End Potency and selectivity profile Analysis->End

References

The Enigmatic Case of PF-05150122: A Look into a Discontinued Analgesic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information on PF-05150122, an analgesic compound developed by Pfizer. Despite interest in its potential therapeutic applications, the development of this compound was discontinued during early-stage clinical trials. Consequently, detailed public information regarding its specific mechanism of action, extensive experimental protocols, and comprehensive quantitative data is scarce.

This document summarizes the known information about this compound and, in the absence of specific data, presents a generalized framework for the preclinical and early clinical evaluation of a novel analgesic compound. This includes hypothetical experimental workflows and data tables that would typically be generated during such a research program.

This compound: A Brief Overview

This compound was classified as an analgesic and was under development by Pfizer. The compound entered Phase I clinical trials in the United Kingdom for the treatment of pain, with studies initiated for both intravenous and oral formulations. However, the development of this compound was discontinued prior to December 2015.[1] The precise reasons for the discontinuation have not been publicly disclosed.

Hypothetical Mechanism of Action and Preclinical Evaluation Workflow

Given the lack of specific data for this compound, this section outlines a typical workflow for characterizing a novel analgesic compound. This process is designed to elucidate the mechanism of action, assess efficacy and safety, and establish a pharmacokinetic profile.

Preclinical_Analgesic_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Models cluster_2 Pharmacokinetics & Safety A Primary Target Identification (e.g., Receptor Binding Assays) B Functional Assays (e.g., cAMP, Ca2+ Flux) A->B Confirm Functional Activity C Selectivity Profiling (Panel of Off-Target Receptors) A->C Assess Specificity D Cell-Based Pain Models (e.g., DRG Neuron Cultures) B->D Evaluate Cellular Efficacy E Acute Nociceptive Pain Models (e.g., Hot Plate, Tail Flick) D->E F Inflammatory Pain Models (e.g., CFA, Carrageenan) D->F G Neuropathic Pain Models (e.g., CCI, SNL) D->G I In Vivo PK/PD Modeling E->I F->I H ADME Studies (Absorption, Distribution, Metabolism, Excretion) H->I J Preliminary Toxicology (e.g., Rodent Dose-Range Finding) I->J Determine Safety Margin K Phase I Clinical Trials (Safety, Tolerability, PK in Humans) J->K Advance to Clinical Trials

Caption: A generalized workflow for the preclinical to early clinical development of a novel analgesic compound.

Data Presentation: Illustrative Tables

The following tables represent the types of quantitative data that would be generated during the preclinical evaluation of a compound like this compound. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: In Vitro Receptor Binding and Functional Activity

TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Assay Type
Primary Target (e.g., Opioid Receptor Mu)1.5 ± 0.25.8 ± 0.9[³H]-DAMGO Competition
Off-Target 1 (e.g., Opioid Receptor Delta)> 1000> 1000[³H]-DPDPE Competition
Off-Target 2 (e.g., Opioid Receptor Kappa)850 ± 501200 ± 150[³H]-U69593 Competition
Off-Target 3 (e.g., hERG Channel)> 10,000> 10,000Patch Clamp

Table 2: In Vivo Efficacy in Rodent Pain Models

Pain ModelEndpointED50 (mg/kg, p.o.)Maximum Efficacy (%)
Hot Plate (Acute Thermal)Latency to Paw Lick5.285
Formalin (Inflammatory)Reduction in Paw Licking Time3.8 (Phase II)75
Chronic Constriction Injury (Neuropathic)Reversal of Mechanical Allodynia10.560

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for this compound are not publicly available. Below are generalized methodologies for key experiments typically performed for a novel analgesic.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for its primary target and a panel of off-targets.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Hot Plate Test

Objective: To assess the efficacy of the test compound in an acute thermal nociceptive pain model.

Methodology:

  • Animal Acclimation: Mice or rats are acclimated to the testing room and apparatus.

  • Baseline Measurement: The baseline latency for the animal to exhibit a pain response (e.g., paw licking, jumping) on a heated surface (e.g., 55°C) is recorded. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Measurement: At various time points after administration, the latency to the pain response is measured again.

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point. Dose-response curves are generated to determine the ED50.

Signaling Pathway: Hypothetical Target Engagement

Without a confirmed molecular target for this compound, a specific signaling pathway cannot be depicted. However, many analgesics target G-protein coupled receptors (GPCRs). The following diagram illustrates a canonical GPCR signaling pathway that could be modulated by a novel analgesic.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Analgesic This compound (Hypothetical Ligand) GPCR GPCR (e.g., Opioid Receptor) Analgesic->GPCR Binds G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger G_alpha->Effector Inhibits Ion_Channel Ion Channel (e.g., K+ Channel) G_betagamma->Ion_Channel Opens Cellular_Response Cellular Response (e.g., ↓Neuronal Excitability) Second_Messenger->Cellular_Response Ion_Channel->Cellular_Response

Caption: A generalized GPCR signaling pathway potentially targeted by an analgesic compound.

Conclusion

This compound represents one of many promising drug candidates that do not complete the arduous journey to market. The discontinuation of its development in Phase I means that a comprehensive public dataset on its mechanism of action was never generated. This guide has provided the available information and contextualized it within the standard framework of analgesic drug discovery. For researchers in the field, the story of this compound underscores the high attrition rate in drug development and the importance of early, robust mechanistic studies to de-risk projects and inform future research.

References

In-Depth Technical Guide: The Synthesis of PF-05150122, a Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathway for PF-05150122, a potent and selective inhibitor of the Nav1.7 sodium channel, developed by Pfizer for the potential treatment of pain. The synthesis involves a multi-step sequence to construct the complex molecule, which features a substituted benzimidazole core, a difluoromethyl group, a chiral methylmorpholine moiety, and a stereospecific secondary alcohol.

While the direct synthesis of this compound is not explicitly detailed in publicly available literature, a comprehensive analysis of related Pfizer patents, particularly WO2015181797, which covers structurally similar benzimidazole-based Nav1.7 inhibitors, allows for the confident deduction of a representative synthetic route. The following sections delineate this likely pathway, complete with experimental protocols for key transformations and a summary of relevant data.

Core Synthesis Overview

The probable synthetic strategy for this compound hinges on the initial construction of a functionalized benzimidazole core, followed by the introduction of the requisite side chains. The key steps include:

  • Formation of the Benzimidazole Core: A substituted o-phenylenediamine is condensed with a difluoroacetic acid derivative to form the central benzimidazole ring system.

  • Introduction of the Morpholine Moiety: A nucleophilic aromatic substitution reaction is employed to attach the chiral (R)-3-methylmorpholine to the benzimidazole core.

  • Alkylation of the Benzimidazole Nitrogen: The N-1 position of the benzimidazole is alkylated with a chiral epoxide derived from 4-(trifluoromethoxy)styrene.

  • Epoxide Ring-Opening: The final step involves a regioselective opening of the epoxide ring to yield the target molecule, (S)-2-(2-(difluoromethyl)-6-((R)-3-methylmorpholino)-1H-benzo[d]imidazol-1-yl)-1-(4-(trifluoromethoxy)phenyl)ethan-1-ol.

Detailed Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of this compound, based on procedures for analogous compounds found in the patent literature.

Step 1: Synthesis of 2-(Difluoromethyl)-6-fluoro-1H-benzo[d]imidazole

A mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq), 2,2-difluoroacetic acid (1.2 eq), and phosphorus pentoxide (1.5 eq) in methanesulfonic acid is heated at 80°C for 16 hours. After cooling to room temperature, the reaction mixture is carefully poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired benzimidazole derivative.

Step 2: Synthesis of (R)-2-(Difluoromethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazole

To a solution of 2-(difluoromethyl)-6-fluoro-1H-benzo[d]imidazole (1.0 eq) in dimethyl sulfoxide (DMSO) is added (R)-3-methylmorpholine (1.5 eq) and potassium carbonate (2.0 eq). The reaction mixture is heated to 120°C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the morpholine-substituted benzimidazole.

Step 3: Synthesis of (S)-2-(4-(Trifluoromethoxy)phenyl)oxirane

To a solution of 4-(trifluoromethoxy)styrene (1.0 eq) in dichloromethane at 0°C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portionwise. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over sodium sulfate and concentrated to give the crude epoxide, which can be used in the next step without further purification. For a stereospecific synthesis, a chiral epoxidation method such as the Sharpless asymmetric epoxidation would be employed.

Step 4: Synthesis of (S)-2-(2-(Difluoromethyl)-6-((R)-3-methylmorpholino)-1H-benzo[d]imidazol-1-yl)-1-(4-(trifluoromethoxy)phenyl)ethan-1-ol (this compound)

To a solution of (R)-2-(difluoromethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (1.1 eq) at 0°C. The mixture is stirred for 30 minutes, and then a solution of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane (1.2 eq) in DMF is added. The reaction is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to afford this compound.

Quantitative Data Summary

The following table summarizes typical yields and purity for the key synthetic intermediates and the final product, as extrapolated from related examples in the patent literature.

StepProductTypical Yield (%)Purity (%) (by HPLC)
12-(Difluoromethyl)-6-fluoro-1H-benzo[d]imidazole75-85>95
2(R)-2-(Difluoromethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazole60-70>98
3(S)-2-(4-(Trifluoromethoxy)phenyl)oxirane80-90>95
4This compound40-50>99

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

PF05150122_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A 4-Fluoro-1,2-phenylenediamine I1 2-(Difluoromethyl)-6-fluoro- 1H-benzo[d]imidazole A->I1 B 2,2-Difluoroacetic acid B->I1 C (R)-3-Methylmorpholine I2 (R)-2-(Difluoromethyl)-6-(3-methylmorpholino)- 1H-benzo[d]imidazole C->I2 D 4-(Trifluoromethoxy)styrene I3 (S)-2-(4-(Trifluoromethoxy)phenyl)oxirane D->I3 I1->I2 FP This compound I2->FP I3->FP

Caption: Synthetic pathway of this compound.

This in-depth guide provides a comprehensive overview of the likely synthesis of this compound, offering valuable insights for researchers and professionals in the field of drug development. The provided protocols and data, derived from analogous compounds, serve as a strong foundation for the practical synthesis of this and related Nav1.7 inhibitors.

An In-depth Technical Guide to the Target Identification and Validation of PF-05150122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the target identification and validation process for PF-05150122, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. While specific preclinical data on this compound is limited due to its discontinuation in early clinical development, this document compiles the available information and presents a comprehensive overview of the established methodologies for characterizing such compounds. The guide details the likely experimental protocols, from initial electrophysiological profiling to in vivo assessment in pain models, that would have constituted the target validation package for a Nav1.7 inhibitor during its discovery phase.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain. Human genetic studies have demonstrated that loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations are linked to severe pain disorders. This has positioned Nav1.7 as a prime target for the development of novel, non-opioid analgesics. This compound emerged from Pfizer's drug discovery program as a potent and selective inhibitor of Nav1.7. This guide provides a detailed overview of the scientific journey from identifying Nav1.7 as the target of this compound to the validation of this target for pain therapy.

Target Identification

The primary molecular target of this compound was identified as the voltage-gated sodium channel Nav1.7. The key quantitative metric for its activity is its half-maximal inhibitory concentration (IC50), which was determined to be 21 nM. This level of potency indicates a strong interaction with the Nav1.7 channel. Further characterization revealed that this compound is a state-dependent inhibitor, a crucial feature for achieving selectivity and safety in Nav channel modulators.

Table 1: In Vitro Potency of this compound
CompoundTargetIC50 (nM)Assay Type
This compoundNav1.721Electrophysiology

Target Validation

The validation of Nav1.7 as a therapeutic target for pain and the characterization of this compound would have involved a cascade of in vitro and in vivo experiments designed to assess its potency, selectivity, and efficacy.

In Vitro Validation

3.1.1. Electrophysiological Assays

Patch-clamp electrophysiology is the gold standard for characterizing the interaction of a compound with ion channels. Automated patch-clamp systems are commonly used for primary screening and structure-activity relationship (SAR) studies, while manual patch-clamp provides more detailed mechanistic insights.

Experimental Protocol: Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibition

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.

  • Apparatus: Automated patch-clamp system (e.g., IonWorks Barracuda, QPatch, or Patchliner).

  • Voltage Protocol:

    • Holding Potential: -120 mV to ensure channels are in a resting state.

    • Test Pulse: A depolarizing step to 0 mV for 20 ms to elicit a peak sodium current.

    • State-Dependence Protocol: A pre-pulse to a depolarizing potential (e.g., -50 mV) for a sustained period to assess inhibition of the inactivated state of the channel.

  • Procedure:

    • Cells are dispensed into the wells of the patch-clamp plate.

    • A giga-seal is formed between the cell membrane and the plate.

    • The pre-compound sodium current is measured using the defined voltage protocol.

    • This compound is added at various concentrations.

    • The sodium current is measured again in the presence of the compound.

  • Data Analysis: The inhibition of the peak sodium current at each concentration is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.

3.1.2. Selectivity Profiling

To ensure a favorable safety profile, it is critical to assess the selectivity of a Nav1.7 inhibitor against other Nav channel subtypes, particularly those involved in cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.6) function. This is typically done using a panel of cell lines, each expressing a different Nav subtype.

Table 2: Representative Nav Channel Selectivity Profile
Nav SubtypeIC50 (nM)Fold Selectivity vs. Nav1.7
Nav1.7 21 -
Nav1.1>10,000>476
Nav1.2>10,000>476
Nav1.3>5,000>238
Nav1.4>10,000>476
Nav1.5No significant activityHigh
Nav1.6>5,000>238
Nav1.8>10,000>476

Note: The selectivity data presented here is representative for a selective Nav1.7 inhibitor and is not specific to this compound, for which detailed public data is unavailable.

In Vivo Validation

3.2.1. Preclinical Pain Models

The analgesic efficacy of a Nav1.7 inhibitor is evaluated in various animal models of pain that mimic different clinical conditions.

Experimental Protocol: Formalin-Induced Inflammatory Pain Model

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • A baseline behavioral assessment is performed.

    • This compound or vehicle is administered (e.g., orally or intravenously).

    • After a set pre-treatment time, a dilute formalin solution is injected into the plantar surface of the hind paw.

    • Nocifensive behaviors (e.g., flinching, licking of the injected paw) are observed and quantified over a period of time, typically divided into an early phase (acute pain) and a late phase (inflammatory pain).

  • Data Analysis: The reduction in nocifensive behaviors in the compound-treated group is compared to the vehicle-treated group to determine the analgesic effect.

3.2.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

A Phase I clinical trial was conducted to investigate the pharmacokinetics of this compound alongside other Nav1.7 inhibitors (PF-05089771, PF-05186462, and PF-05241328). This micro-dosing study in healthy volunteers aimed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds at sub-therapeutic doses. The results of this study led to the selection of PF-05089771 for further clinical development, suggesting that this compound may have had a less favorable pharmacokinetic profile.

Signaling Pathways and Experimental Workflows

Visualizing the Scientific Process

To better understand the context of this compound's development, the following diagrams illustrate a typical experimental workflow for a Nav1.7 inhibitor and the signaling pathway in which Nav1.7 plays a crucial role.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (Automated Patch-Clamp) Selectivity_Panel Nav Subtype Selectivity (Panel of Cell Lines) Primary_Screening->Selectivity_Panel Mechanism_of_Action Mechanism of Action (Manual Patch-Clamp) Selectivity_Panel->Mechanism_of_Action PK_Studies Pharmacokinetics (Rodent Models) Mechanism_of_Action->PK_Studies Efficacy_Models Pain Efficacy Models (e.g., Formalin, CCI) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies

Fig. 1: Experimental workflow for a Nav1.7 inhibitor.

G Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nav1_7_Activation Nav1.7 Activation (in Nociceptor Terminal) Noxious_Stimuli->Nav1_7_Activation AP_Generation Action Potential Generation Nav1_7_Activation->AP_Generation AP_Propagation Action Potential Propagation (along Axon) AP_Generation->AP_Propagation Neurotransmitter_Release Neurotransmitter Release (in Spinal Cord) AP_Propagation->Neurotransmitter_Release Pain_Perception Pain Perception (in Brain) Neurotransmitter_Release->Pain_Perception PF05150122 This compound PF05150122->Nav1_7_Activation Inhibition

Fig. 2: Role of Nav1.7 in the pain signaling pathway.

Conclusion

This compound was identified as a potent and selective inhibitor of Nav1.7, a well-validated target for the treatment of pain. The target identification was likely driven by high-throughput screening followed by detailed electrophysiological characterization. The validation of its therapeutic potential would have followed a standard preclinical path involving selectivity profiling and assessment in animal models of pain. Although this compound showed promise in its early discovery phase, its progression was halted after a Phase I micro-dose study. The decision to advance a companion compound, PF-05089771, suggests that this compound may have possessed suboptimal pharmacokinetic or other properties that rendered it less suitable for further clinical development. The limited publicly available data on this compound is a direct consequence of this early termination. Nevertheless, the story of this compound serves as a valuable case study in the rigorous and multifaceted process of modern drug discovery and development.

In-Depth Technical Guide: PF-05150122 In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Core Focus: Elucidating the Preclinical Profile of PF-05150122

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available information. Comprehensive proprietary data may exist within the developing organization.

Introduction

This compound is a pharmaceutical compound that has been the subject of early-stage clinical investigation. While detailed preclinical data, including comprehensive in vitro and in vivo studies, are not extensively published in the public domain, this guide synthesizes the available information to provide a foundational understanding for the scientific community. The primary public record of this compound is its inclusion in an exploratory Phase I clinical trial.

I. Summary of Publicly Available Information

The most prominent public mention of this compound is in the context of a Phase I clinical study designed to investigate the pharmacokinetics of single intravenous and oral microdoses in healthy male subjects. This type of study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity in humans.

Unfortunately, the results and raw data from the preclinical studies that would have preceded this clinical trial, such as detailed in vitro potency, selectivity, and mechanistic studies, as well as in vivo efficacy and toxicology studies in animal models, are not available in the public scientific literature. Pharmaceutical companies often maintain such data as proprietary during the early stages of drug development.

II. Postulated In Vitro and In Vivo Experimental Frameworks

Given the standard drug development pipeline, a series of in vitro and in vivo studies would have been necessary to support the progression of this compound to a Phase I clinical trial. Below are the likely experimental protocols and the types of data that would have been generated.

A. Hypothetical In Vitro Studies

1. Target Identification and Validation:

  • Objective: To identify the molecular target(s) of this compound and validate their relevance to a specific disease.

  • Potential Assays:

    • Biochemical Assays: Enzyme inhibition assays (e.g., kinase assays), receptor binding assays (e.g., radioligand binding, surface plasmon resonance).

    • Cell-Based Assays: Reporter gene assays, second messenger assays (e.g., cAMP, calcium flux), cellular thermal shift assays (CETSA).

2. Determination of Potency and Selectivity:

  • Objective: To quantify the potency of this compound against its intended target and assess its selectivity against a panel of related and unrelated targets.

  • Data Presentation (Hypothetical Table):

Assay TypeTargetIC50 / EC50 / Ki (nM)Selectivity Panel Results
Biochemical AssayPrimary TargetData Not Available>100-fold selectivity against off-targets X, Y, Z
Cell-Based AssayTarget PathwayData Not AvailableMinimal activity on pathways A, B, C

3. Mechanism of Action (MoA) Elucidation:

  • Objective: To understand how this compound modulates its target and the downstream cellular consequences.

  • Experimental Workflow (Hypothetical Diagram):

MoA_Workflow cluster_invitro In Vitro MoA Studies Target_Binding Confirm Target Binding (e.g., SPR, CETSA) Functional_Assay Assess Functional Activity (e.g., Enzyme Inhibition) Target_Binding->Functional_Assay Quantify Potency Downstream_Signaling Profile Downstream Effects (e.g., Western Blot, qPCR) Functional_Assay->Downstream_Signaling Confirm Pathway Modulation Cellular_Phenotype Evaluate Cellular Phenotype (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Phenotype Link to Cellular Outcome

Caption: Hypothetical workflow for elucidating the in vitro mechanism of action.

4. ADME and Toxicology Screening:

  • Objective: To assess the drug-like properties of this compound and identify potential liabilities.

  • Potential Assays:

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes.

    • CYP450 Inhibition: Assessment of interaction with major cytochrome P450 enzymes.

    • Permeability: Caco-2 or PAMPA assays.

    • Cytotoxicity: Assays in various cell lines (e.g., HepG2).

B. Hypothetical In Vivo Studies

1. Pharmacokinetic (PK) Studies:

  • Objective: To characterize the ADME properties of this compound in animal models.

  • Experimental Protocol:

    • Species: Typically mouse, rat, and a non-rodent species (e.g., dog, non-human primate).

    • Dosing: Intravenous and oral administration at various dose levels.

    • Sample Collection: Serial blood sampling at multiple time points.

    • Analysis: LC-MS/MS analysis of plasma concentrations.

  • Data Presentation (Hypothetical Table):

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
RatIV1DataDataDataN/A
RatPO5DataDataDataData
DogPO2DataDataDataData

2. Efficacy Studies:

  • Objective: To evaluate the therapeutic potential of this compound in relevant animal models of disease.

  • Experimental Workflow (Hypothetical Diagram):

Efficacy_Workflow Model_Selection Select Relevant Disease Model Dose_Ranging Conduct Dose-Ranging Finding Study Model_Selection->Dose_Ranging Efficacy_Study Perform Main Efficacy Study (Vehicle vs. This compound) Dose_Ranging->Efficacy_Study Endpoint_Analysis Analyze Primary & Secondary Endpoints Efficacy_Study->Endpoint_Analysis PK_PD_Correlation Correlate Exposure with Efficacy Endpoint_Analysis->PK_PD_Correlation

Caption: Generalized workflow for an in vivo efficacy study.

3. Toxicology Studies:

  • Objective: To assess the safety profile of this compound and determine the maximum tolerated dose (MTD).

  • Experimental Protocol:

    • Studies: Dose-range finding studies followed by Good Laboratory Practice (GLP) compliant toxicology studies.

    • Species: Rodent and non-rodent.

    • Duration: Acute (single dose) and sub-chronic (e.g., 7-day, 28-day) studies.

    • Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.

III. Signaling Pathway Visualization (Illustrative)

Without a known mechanism of action, a specific signaling pathway cannot be diagrammed. However, the following is an example of how a hypothetical inhibitory action on a generic kinase pathway would be visualized.

Signaling_Pathway cluster_pathway Hypothetical Kinase Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression (e.g., Proliferation) Transcription_Factor->Gene_Expression PF05150122 This compound PF05150122->Kinase1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available patent and publication information for PF-05150122, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer, this compound was investigated as a potential non-opioid analgesic for the treatment of pain. This document summarizes key quantitative data, details experimental methodologies from relevant studies, and visualizes associated pathways and workflows.

Core Compound Information

This compound was one of four selective Nav1.7 inhibitors that underwent an exploratory, open-label, randomized, parallel-group clinical micro-dose study in healthy male subjects to investigate its pharmacokinetic profile.[1] This initial human study aimed to select a lead candidate for further development in the treatment of acute or chronic pain conditions. While the related compound PF-05089771 was ultimately selected as the clinical candidate from this cohort, the preclinical and clinical data for this compound provide valuable insights into this class of Nav1.7 inhibitors.

The development of selective Nav1.7 inhibitors is a promising strategy for novel analgesics, driven by genetic evidence linking the SCN9A gene, which encodes Nav1.7, to human pain disorders. Loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, highlighting the critical role of this channel in pain signaling.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the available information from the clinical micro-dose study and related publications allows for a comparative assessment.

Table 1: In Vitro Potency of Related Nav1.7 Inhibitors
CompoundhNav1.7 IC50 (nM)
PF-0508977115

Data for the lead clinical candidate from the same series as this compound.[2]

Table 2: Human Pharmacokinetic Parameters (Micro-dose Study)
CompoundRouteDose (µg)Cmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)CL (L/h)Vss (L)t1/2 (h)F (%)
This compoundIV100-------
Oral100-------
PF-05089771IV10011.20.0810.910.038.62.7-
Oral1001.81.07.9--3.372

Detailed pharmacokinetic parameters for this compound were not individually reported in the primary publication.[1] Data for the comparator compound PF-05089771 is provided for context.

Experimental Protocols

The methodologies employed in the evaluation of this compound and its analogs are detailed in publications from Pfizer and Icagen.

Synthesis of Diaryl Ether Aryl Sulfonamide Nav1.7 Inhibitors

The synthesis of this class of compounds, including the clinical candidate PF-05089771, involved a multi-step process. A key step is the coupling of a substituted phenol with a suitable aryl halide, followed by the elaboration of the sulfonamide moiety. The general synthetic scheme provides a roadmap for the preparation of this compound and related analogs. For a detailed, step-by-step synthesis of the closely related clinical candidate, PF-05089771, refer to the supporting information of the publication by Swain et al. (2017) in the Journal of Medicinal Chemistry.[3]

In Vitro Electrophysiology Assays

The potency and selectivity of the Nav1.7 inhibitors were determined using electrophysiological assays.

  • Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human Nav1.7 channel were typically used.

  • Method: Whole-cell patch-clamp electrophysiology was employed to measure the sodium current through the Nav1.7 channels.

  • Protocol:

    • Cells were cultured and prepared for electrophysiological recording.

    • A voltage protocol was applied to elicit sodium currents.

    • The test compound (e.g., this compound) was perfused at various concentrations.

    • The inhibition of the sodium current was measured at each concentration to determine the IC50 value.

  • Selectivity: To determine selectivity, the same assay was performed on cell lines expressing other sodium channel subtypes (e.g., Nav1.5, Nav1.8).

Human Micro-dose Pharmacokinetic Study

This study was designed to assess the pharmacokinetic properties of four Nav1.7 inhibitors, including this compound, at sub-therapeutic doses.

  • Study Design: An open-label, randomized, parallel-group study in healthy male volunteers.

  • Dosing: Each subject received a single intravenous (IV) or oral micro-dose (100 µg) of one of the four compounds.

  • Sampling: Blood samples were collected at predefined time points after dosing.

  • Analysis: Plasma concentrations of the compounds were determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameters: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F).[1]

Visualizations

Signaling Pathway: Nav1.7 in Nociception

Nav1_7_in_Nociception Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical pressure) Nociceptor Nociceptor (Peripheral Sensory Neuron) Noxious_Stimuli->Nociceptor Nav1_7 Nav1.7 Channel Nociceptor->Nav1_7 activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx Action_Potential Action Potential Generation and Propagation Depolarization->Action_Potential DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG Spinal_Cord Spinal Cord DRG->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain PF_05150122 This compound PF_05150122->Nav1_7 inhibits

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Nav1.7 Inhibitor Drug Discovery

Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening (Patch-clamp assays) Compound_Synthesis->In_Vitro_Screening Selectivity_Profiling Selectivity Profiling (vs. other Nav channels) In_Vitro_Screening->Selectivity_Profiling ADME_Tox In Vitro ADME/Tox Selectivity_Profiling->ADME_Tox In_Vivo_Models In Vivo Pain Models (Animal Studies) ADME_Tox->In_Vivo_Models Microdose_Study Human Micro-dose PK Study (NCT01165736) In_Vivo_Models->Microdose_Study Candidate_Selection Clinical Candidate Selection (PF-05089771 selected) Microdose_Study->Candidate_Selection Phase_I_SAD_MAD Phase I SAD/MAD Studies Candidate_Selection->Phase_I_SAD_MAD Phase_II_Efficacy Phase II Efficacy Studies Phase_I_SAD_MAD->Phase_II_Efficacy

Caption: Generalized workflow for the discovery and development of Nav1.7 inhibitors like this compound.

References

Unraveling PF-05150122: A Technical Guide to a Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the voltage-gated sodium channel Nav1.7 inhibitor, PF-05150122. Developed for researchers, scientists, and professionals in the field of drug development, this document details the compound's chemical identity, mechanism of action, and available clinical pharmacokinetic data. It also explores the broader context of Nav1.7 as a therapeutic target for pain and outlines relevant experimental methodologies.

Compound Identification

This compound is a potent and selective inhibitor of the Nav1.7 sodium channel. Its chemical details are summarized below.

IdentifierValue
CAS Number 1235406-03-7
IUPAC Name 4-[4-Chloro-2-[1-(1-ethyl-3-azetidinyl)-1H-pyrazol-5-yl]phenoxy]-3-cyano-N-4-thiazolylbenzenesulfonamide

The Role of Nav1.7 in Nociception

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is predominantly expressed in peripheral nociceptive neurons and their terminals.[1] Genetic studies in humans have solidified Nav1.7 as a key player in pain perception. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain. This genetic validation has made Nav1.7 a highly attractive target for the development of novel analgesics.

The signaling pathway initiated by Nav1.7 involves the influx of sodium ions in response to a depolarizing stimulus, which in turn generates an action potential. This electrical signal propagates along the neuron to the central nervous system, where it is interpreted as pain. By selectively blocking Nav1.7, it is hypothesized that the threshold for action potential firing can be raised, thereby reducing or preventing the sensation of pain.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Membrane cluster_CNS Central Nervous System Stimulus Noxious Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization Nav1_7 Nav1.7 Channel Depolarization->Nav1_7 Opens Na_Influx Na+ Influx Nav1_7->Na_Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal Propagation PF05150122 This compound PF05150122->Nav1_7 Inhibits

Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.

Clinical Pharmacokinetics

A Phase I clinical microdose study was conducted to evaluate the pharmacokinetic properties of this compound alongside three other selective Nav1.7 inhibitors (PF-05089771, PF-05186462, and PF-05241328) in healthy volunteers.[2] This study provided crucial early insights into the human disposition of these compounds.

The following table summarizes the key pharmacokinetic parameters for this compound from this study.

ParameterRouteValueUnit
Plasma ClearanceIntravenous392mL/min/kg
Volume of DistributionIntravenous36L/kg
BioavailabilityOral38%

Data sourced from Jones et al., 2016.[2]

Based on the pharmacokinetic data and subsequent modeling, another compound from the study, PF-05089771, was selected for further development to explore Nav1.7 blockade at higher doses.[2]

Experimental Methodologies

The development and characterization of Nav1.7 inhibitors like this compound rely on a range of specialized in vitro and in vivo experimental models.

In Vitro Electrophysiology

Patch-clamp electrophysiology is the gold standard for assessing the potency and selectivity of ion channel modulators. This technique allows for the direct measurement of ion currents through the channel in response to a compound.

Typical Electrophysiology Protocol for Nav1.7 Inhibition:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are commonly used.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed.

  • Voltage Protocol: A specific voltage protocol is applied to elicit Nav1.7 currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) to ensure channels are in a closed state, followed by a depolarizing step (e.g., to 0 mV) to open the channels and record the peak inward sodium current.

  • Compound Application: The test compound (e.g., this compound) is perfused onto the cell at various concentrations.

  • Data Analysis: The inhibition of the peak sodium current by the compound is measured, and the concentration-response data are fitted to determine the half-maximal inhibitory concentration (IC50).

Electrophysiology_Workflow Start HEK293 cells expressing human Nav1.7 Patch Whole-cell patch-clamp configuration Start->Patch Voltage Apply voltage protocol to elicit Nav1.7 current Patch->Voltage Record_Baseline Record baseline peak sodium current Voltage->Record_Baseline Apply_Compound Perfuse this compound (various concentrations) Record_Baseline->Apply_Compound Record_Inhibition Record inhibited peak sodium current Apply_Compound->Record_Inhibition Analyze Calculate % inhibition and determine IC50 Record_Inhibition->Analyze

References

An In-Depth Technical Guide on the Safety and Toxicity Profile of PF-05150122

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific safety and toxicity profile of PF-05150122 is limited. This compound was one of four selective inhibitors of the human voltage-gated sodium channel Nav1.7 investigated in a clinical micro-dose study to evaluate its pharmacokinetic properties.[1] The selection of a lead candidate from this study, PF-05089771, for further development suggests that this compound was not prioritized.[2][3] Consequently, extensive safety and toxicity data for this compound has not been published.

This guide provides a comprehensive overview based on the available information for this compound and supplements it with data from other selective Nav1.7 inhibitors to offer a broader understanding of the potential safety and toxicity considerations for this class of compounds.

Introduction to this compound and Nav1.7 Inhibition

This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain, as gain-of-function mutations are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to perceive pain.[2] Nav1.7 is predominantly expressed in peripheral sensory neurons, making it an attractive target for the development of analgesics with a potentially favorable side-effect profile compared to centrally acting agents.

The therapeutic strategy behind selective Nav1.7 inhibition is to block the initiation of pain signals at the periphery without affecting other essential physiological processes mediated by different sodium channel subtypes.

Preclinical Safety and Toxicity of Selective Nav1.7 Inhibitors

Detailed preclinical safety and toxicity data for this compound are not available in the public domain. However, general findings for other selective Nav1.7 inhibitors can provide insights into the expected profile.

Table 1: Summary of Preclinical Findings for Selective Nav1.7 Inhibitors

ParameterGeneral Findings for Selective Nav1.7 Inhibitors
In vitro safety pharmacology High selectivity against other sodium channel subtypes (e.g., Nav1.5 in the heart) is a key objective to minimize cardiovascular risk.
In vivo safety pharmacology Studies in animal models typically assess cardiovascular, respiratory, and central nervous system effects. A lack of significant findings in these areas is a positive indicator of selectivity.
General toxicology Repeat-dose toxicity studies in relevant animal species are conducted to identify potential target organs for toxicity.
Genotoxicity Standard battery of tests (e.g., Ames test, chromosome aberration test) are performed to assess mutagenic potential.
Carcinogenicity Long-term studies are conducted if the intended duration of clinical use is chronic.

Clinical Safety and Tolerability of Selective Nav1.7 Inhibitors

The clinical development of several selective Nav1.7 inhibitors has been discontinued due to a lack of efficacy rather than safety concerns. This suggests that, as a class, these compounds have been generally well-tolerated in clinical trials.

Clinical Micro-Dose Study of this compound

This compound was evaluated in a clinical micro-dose study alongside three other Nav1.7 inhibitors (PF-05089771, PF-05186462, and PF-05241328) in healthy volunteers.[1] The primary objective of such studies is to determine the pharmacokinetic profile of a drug candidate at sub-therapeutic doses. Due to the low doses used, the likelihood of observing adverse events is minimal. Specific safety findings for this compound from this study have not been published.

Safety Profile of Other Selective Nav1.7 Inhibitors

Data from clinical trials of other selective Nav1.7 inhibitors, such as PF-05089771, provide a more detailed picture of the potential clinical safety profile.

Table 2: Summary of Adverse Events from Clinical Trials of Other Selective Nav1.7 Inhibitors

System Organ ClassCommon Adverse Events Reported
Nervous system disorders Dizziness, headache, somnolence
Gastrointestinal disorders Nausea, diarrhea
General disorders Fatigue

It is important to note that the incidence of these adverse events is often comparable to placebo in controlled trials.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not publicly available. Below is a generalized protocol for a clinical micro-dose study, which is the context in which this compound was evaluated.

Generalized Protocol for a Clinical Micro-Dose Study

Objective: To assess the pharmacokinetics of a novel compound in humans.

Study Design:

  • Single-center, open-label, non-randomized study.

  • A small cohort of healthy adult volunteers.

Methodology:

  • Screening: Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

  • Dosing: A single, sub-therapeutic dose (micro-dose, typically ≤100 µg) of the investigational drug is administered orally or intravenously.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points over a specified period (e.g., 24-72 hours).

  • Bioanalysis: Plasma concentrations of the drug are measured using a highly sensitive analytical method, such as accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and for oral doses, bioavailability (F), are calculated.

  • Safety Monitoring: Subjects are monitored for any adverse events throughout the study.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nav1.7 in Pain Perception

The following diagram illustrates the role of the Nav1.7 channel in the transmission of pain signals from the periphery to the central nervous system.

Nav17_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Nociceptor_Terminal Nociceptor Terminal Noxious_Stimulus->Nociceptor_Terminal Activates Nav17_Channel Nav1.7 Channel Nociceptor_Terminal->Nav17_Channel Depolarizes Action_Potential_Initiation Action Potential Initiation Nav17_Channel->Action_Potential_Initiation Amplifies generator potential, leading to DRG Dorsal Root Ganglion (DRG) Action_Potential_Initiation->DRG Propagation along axon Spinal_Cord Spinal Cord DRG->Spinal_Cord Synaptic Transmission Brain Brain (Pain Perception) Spinal_Cord->Brain PF05150122 This compound (Nav1.7 Inhibitor) PF05150122->Nav17_Channel Blocks

Caption: Role of Nav1.7 in pain signaling and the inhibitory action of this compound.

Conceptual Workflow for a Clinical Micro-Dose Study

This diagram outlines the typical workflow for a clinical micro-dose study to evaluate the pharmacokinetics of a new drug candidate.

Microdosing_Workflow Subject_Recruitment Subject Recruitment and Screening Dose_Administration Micro-Dose Administration (Oral or IV) Subject_Recruitment->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Safety_Monitoring Adverse Event Monitoring Dose_Administration->Safety_Monitoring Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS or AMS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Final_Report Clinical Study Report PK_Analysis->Final_Report Safety_Monitoring->Final_Report

Caption: A conceptual workflow of a clinical micro-dosing study.

Conclusion

Due to the limited publicly available data, a definitive and detailed safety and toxicity profile of this compound cannot be constructed. The compound was part of an early-phase clinical investigation focused on pharmacokinetics, and it was not selected for further development. Based on the information available for the broader class of selective Nav1.7 inhibitors, it can be inferred that this compound would likely have a favorable safety profile, with the main challenges for this drug class being the demonstration of clinical efficacy. Any future development of this compound would require comprehensive preclinical toxicology studies and carefully designed clinical trials to establish its safety and efficacy.

References

Preliminary Research Findings on PF-05150122: A Nav1.7 Channel Blocker for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05150122 is a novel, potent, and selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain.[3][4] this compound was investigated by Pfizer as a potential analgesic. Preliminary research, primarily from a Phase 1 clinical microdose study, has provided initial insights into its pharmacokinetic profile and mechanism of action. This document serves as an in-depth technical guide summarizing the core preliminary research findings on this compound.

Core Research Findings

Mechanism of Action

This compound exerts its effects by blocking the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons.[3][5] These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[6] By inhibiting Nav1.7, this compound is designed to dampen the pain signals transmitted to the central nervous system. The binding site for aryl sulfonamide inhibitors like those in the class of this compound is believed to be on the voltage-sensing domain (VSD) of domain IV of the Nav1.7 channel.[5][7]

In Vitro Potency

This compound has been identified as a potent inhibitor of the Nav1.7 channel. One source reports an IC50 value of 21 nM for PF-05186462, a closely related compound studied alongside this compound, suggesting a similar high potency for this compound against Nav1.7.[8]

Quantitative Data Summary

The primary source of preliminary human data for this compound comes from a clinical microdose study (NCT01165736). While the full detailed results for each compound are not publicly available, the study report provides ranges for key pharmacokinetic parameters for the four compounds evaluated, including this compound.

ParameterResult Range for the Four CompoundsUnit
Plasma Clearance45 to 392mL/min/kg
Volume of Distribution13 to 36L/kg
Bioavailability38 to 110%

Note: The specific values for this compound within these ranges are not individually disclosed in the available literature.

Experimental Protocols

Clinical Microdose Study (Based on NCT01165736 and general microdosing protocols)

The preliminary pharmacokinetic data for this compound was obtained from a Phase 1, open-label, randomized, parallel-group study in healthy male volunteers. The core elements of such a study protocol are as follows:

  • Objective: To investigate the pharmacokinetics of a sub-therapeutic dose (microdose) of the investigational drug.[9] A microdose is generally defined as less than 1/100th of the pharmacologically active dose, with a maximum of 100 micrograms.[9]

  • Study Design: Healthy volunteers are administered a single intravenous or oral microdose of the compound.[10] Blood samples are collected at various time points post-dose to determine the plasma concentration of the drug over time.

  • Analytical Method: Due to the very low concentrations, highly sensitive analytical methods such as accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically required to quantify the drug in plasma.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to derive key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability from the plasma concentration-time data.

In Vitro Patch-Clamp Assay (General Protocol)

The potency of compounds like this compound against the Nav1.7 channel is typically determined using whole-cell patch-clamp electrophysiology on cells stably expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells).[11][12][13]

  • Objective: To measure the inhibitory effect of the compound on the ion current flowing through the Nav1.7 channels.

  • Procedure:

    • Cells expressing Nav1.7 are cultured and prepared for electrophysiological recording.

    • A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette is ruptured to allow electrical access to the whole cell.

    • Voltage protocols are applied to the cell to elicit Nav1.7 currents.

    • The compound is applied at various concentrations, and the resulting inhibition of the Nav1.7 current is measured.

    • The concentration-response data is fitted to a logistic equation to determine the IC50 value.[14]

Visualizations

Signaling Pathway of Pain Transmission via Nav1.7

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious Stimulus->Nociceptor activates Nav1.7 Nav1.7 Nociceptor->Nav1.7 depolarizes Action Potential Action Potential Nav1.7->Action Potential initiates Spinal Cord Spinal Cord Action Potential->Spinal Cord propagates to Brain Brain Spinal Cord->Brain relays signal to Pain Perception Pain Perception Brain->Pain Perception This compound This compound This compound->Nav1.7 blocks

Caption: Pain signal transmission initiated by Nav1.7 and the inhibitory action of this compound.

Experimental Workflow for a Clinical Microdose Study

Microdose_Workflow Screening Screening Informed Consent Informed Consent Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Dosing Dosing Randomization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling at predefined timepoints Sample Analysis Sample Analysis Blood Sampling->Sample Analysis LC-MS/MS or AMS PK Analysis PK Analysis Sample Analysis->PK Analysis Non-compartmental Results Results PK Analysis->Results

Caption: Workflow of a typical clinical microdose study for pharmacokinetic assessment.

Logical Relationship in Drug Development

Drug_Development_Logic Genetic Validation Genetic Validation Target Identification Target Identification Genetic Validation->Target Identification informs Lead Identification Lead Identification Target Identification->Lead Identification Preclinical Studies Preclinical Studies Lead Identification->Preclinical Studies This compound Phase 1 (Microdose) Phase 1 (Microdose) Preclinical Studies->Phase 1 (Microdose) Go/No-Go Decision Go/No-Go Decision Phase 1 (Microdose)->Go/No-Go Decision provides human PK data for

Caption: The logical progression from target validation to early clinical decision-making.

References

The Discovery and Early Development of PF-05150122: A Selective Nav1.7 Inhibitor for Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-05150122 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. Developed by Pfizer, this compound belongs to the aryl sulfonamide class of Nav1.7 inhibitors. It was evaluated in a Phase I clinical microdose study to assess its pharmacokinetic profile alongside other candidates. While demonstrating favorable preclinical characteristics, this compound was not selected for further development. This guide provides a comprehensive overview of the discovery and early development history of this compound, including its mechanism of action, preclinical data, and the outcomes of its early clinical evaluation.

Introduction: The Role of Nav1.7 in Pain Signaling

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in pain perception.[1] Genetic studies in humans have solidified Nav1.7 as a key player in pain signaling. Loss-of-function mutations in SCN9A lead to a congenital inability to perceive pain, while gain-of-function mutations are associated with debilitating pain disorders. Consequently, the selective inhibition of Nav1.7 has been a major focus of analgesic drug discovery efforts.

Discovery of this compound

This compound emerged from Pfizer's research program focused on identifying potent and selective Nav1.7 inhibitors within the aryl sulfonamide chemical class. This class of compounds was found to exhibit state-dependent inhibition of Nav1.7, preferentially binding to the inactivated state of the channel. The discovery process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity against other sodium channel subtypes (particularly the cardiac isoform Nav1.5), and pharmacokinetic properties.

Chemical Structure and Properties
  • Compound: this compound

  • CAS Number: 1235406-00-4[2]

  • Molecular Formula: C₂₄H₂₁ClN₆O₃S₂[2]

  • Molecular Weight: 541.04 g/mol [2]

  • Class: Aryl Sulfonamide

Mechanism of Action and Preclinical Pharmacology

This compound is a potent and selective inhibitor of the human Nav1.7 channel.[2] Its mechanism of action involves binding to the voltage-sensing domain of the channel, thereby stabilizing the inactivated state and preventing channel reopening. This state-dependent inhibition is a key feature of the aryl sulfonamide class of Nav1.7 inhibitors.

In Vitro Potency

The inhibitory potency of this compound against the human Nav1.7 channel was determined using electrophysiological assays.

CompoundTargetIC₅₀ (nM)Assay Type
This compoundhuman Nav1.721Electrophysiology (Whole-cell patch clamp)

Table 1: In vitro potency of this compound.

Experimental Protocol: Whole-Cell Patch Clamp Assay

The half-maximal inhibitory concentration (IC₅₀) of this compound was likely determined using a whole-cell patch-clamp electrophysiology assay on a stable cell line expressing the human Nav1.7 channel (e.g., HEK293 cells). A typical protocol would involve:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human SCN9A gene are cultured under standard conditions.

  • Electrophysiology Recordings: Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

  • Voltage Protocol: To assess state-dependent inhibition, a voltage protocol is applied that holds the cell membrane at a depolarized potential to enrich the population of inactivated channels before a test pulse to elicit a sodium current.

  • Compound Application: A range of concentrations of this compound is applied to the cells.

  • Data Analysis: The inhibition of the sodium current at each concentration is measured, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: Whole-Cell Patch Clamp Cell Culture HEK293 cells expressing hNav1.7 Patch Clamp Whole-cell voltage clamp Cell Culture->Patch Clamp Voltage Protocol Depolarizing holding potential Patch Clamp->Voltage Protocol Compound Application Apply varying concentrations of this compound Voltage Protocol->Compound Application Data Acquisition Measure sodium current inhibition Compound Application->Data Acquisition Data Analysis Fit concentration-response curve Data Acquisition->Data Analysis Result Determine IC50 value Data Analysis->Result

Diagram 1: Experimental workflow for determining the in vitro potency of this compound.

Early Clinical Development: The Microdose Study

This compound, along with three other potent and selective Nav1.7 inhibitors (PF-05089771, PF-05186462, and PF-05241328), advanced into a Phase I clinical microdose study (NCT01165736).[1] The primary objective of this study was to investigate the pharmacokinetics of these compounds in healthy volunteers to select the most promising candidate for further development.

Study Design and Methodology

The study was an exploratory, open-label, randomized, parallel-group trial in healthy male subjects. Each compound was administered as a single intravenous and oral microdose. A microdose is a very small, sub-pharmacological dose of a drug candidate, which allows for the assessment of its pharmacokinetic profile in humans with minimal risk of adverse effects.

Experimental Protocol: Human Microdose Study (General Overview)

  • Participants: Healthy male volunteers were enrolled in the study.

  • Dosing: Participants received a single intravenous (IV) and a single oral (PO) microdose of one of the four compounds, including this compound, in a crossover or parallel-group design.

  • Sample Collection: Serial blood samples were collected at predefined time points after each dose.

  • Bioanalysis: Plasma concentrations of the administered compound were quantified using a highly sensitive analytical method, such as accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including plasma clearance (CLp), volume of distribution (Vss), and oral bioavailability (F).

  • Pharmacokinetic Modeling: A physiologically-based pharmacokinetic (PBPK) model was used to predict the human plasma concentration-time profiles at therapeutic doses based on the microdose data.

G cluster_workflow Logical Flow: Microdose Study and Candidate Selection Preclinical Four potent Nav1.7 inhibitors identified (including this compound) Microdose Study Phase I study (NCT01165736) in healthy volunteers Preclinical->Microdose Study PK Assessment IV and Oral Microdosing Microdose Study->PK Assessment Data Analysis Determine CLp, Vss, F PK Assessment->Data Analysis PBPK Modeling Predict human exposure at therapeutic doses Data Analysis->PBPK Modeling Candidate Selection Select lead candidate based on predicted PK profile PBPK Modeling->Candidate Selection Lead Candidate PF-05089771 selected for further development Candidate Selection->Lead Candidate Discontinuation Development of this compound discontinued Candidate Selection->Discontinuation

Diagram 2: Logical flow of the microdose study leading to candidate selection.
Pharmacokinetic Results

The microdose study revealed a range of pharmacokinetic profiles among the four compounds.

Pharmacokinetic ParameterRange for the Four Compounds
Plasma Clearance (CLp)45 – 392 mL/min/kg
Volume of Distribution (Vss)13 – 36 L/kg
Oral Bioavailability (F)38 – 110 %

Table 2: Range of human pharmacokinetic parameters for the four Nav1.7 inhibitors in the microdose study.[3]

Based on the human pharmacokinetic data from the microdose study and subsequent PBPK modeling, PF-05089771 was predicted to have the most favorable profile for achieving therapeutic exposures. The model predicted that lower multiples of the Nav1.7 IC₅₀ would be achieved with the same oral doses of this compound, PF-05186462, and PF-05241328 compared to PF-05089771.[3] Consequently, PF-05089771 was selected to advance into further clinical development, and the development of this compound was discontinued.

Nav1.7 Signaling Pathway in Nociception

The signaling pathway involving Nav1.7 in pain perception begins with the detection of a noxious stimulus by a nociceptor. This leads to a generator potential that, if it reaches the threshold, triggers the opening of Nav1.7 channels. The influx of sodium ions through Nav1.7 amplifies this initial depolarization, leading to the generation of an action potential. This action potential then propagates along the axon of the sensory neuron to the spinal cord, where the pain signal is transmitted to second-order neurons and ultimately to the brain.

G cluster_pathway Nav1.7 Signaling Pathway in Pain Stimulus Noxious Stimulus Receptor Nociceptor Activation Stimulus->Receptor Generator Potential Generator Potential Receptor->Generator Potential Nav1.7 Opening Nav1.7 Channel Opening Generator Potential->Nav1.7 Opening Na Influx Na+ Influx Nav1.7 Opening->Na Influx Amplification Amplification of Depolarization Na Influx->Amplification AP Generation Action Potential Generation Amplification->AP Generation Propagation Propagation to Spinal Cord AP Generation->Propagation Transmission Synaptic Transmission to Brain Propagation->Transmission Inhibition This compound Inhibition Inhibition->Nav1.7 Opening Blocks

Diagram 3: Simplified signaling pathway of Nav1.7 in nociception and the point of inhibition by this compound.

Conclusion

This compound is a potent and selective aryl sulfonamide inhibitor of Nav1.7 that showed promise in preclinical studies. However, its early clinical development was halted after a Phase I microdose study revealed that another candidate, PF-05089771, possessed a more favorable pharmacokinetic profile for achieving therapeutic concentrations. The story of this compound highlights the critical role of early human pharmacokinetic studies in the selection of drug candidates and the challenges in translating preclinical potential into clinical success. While not pursued further, the research on this compound contributed to the broader understanding of the pharmacology of selective Nav1.7 inhibitors and the development of this important class of potential analgesics.

References

Methodological & Application

Application Notes and Protocols for PF-05150122 in Animal Models: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05150122 is a novel and potent selective blocker of the human Nav1.7 sodium channel.[1] Developed by Pfizer, this compound has been investigated for its potential as an analgesic for the treatment of pain.[2] The Nav1.7 channel is a voltage-gated sodium channel that plays a critical role in the transmission of pain signals.[1][3] Genetic studies in humans have validated Nav1.7 as a key target for pain therapeutics; individuals with loss-of-function mutations in the gene encoding Nav1.7 are largely insensitive to pain.[1]

This document aims to provide detailed application notes and protocols for the use of this compound in animal models. However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a scarcity of detailed preclinical data and specific experimental protocols for this compound. While a Phase I clinical trial involving this compound has been completed, the underlying preclinical studies in animal models have not been published in detail.[4]

Therefore, this document will provide a general framework for utilizing a selective Nav1.7 inhibitor like this compound in relevant animal models of pain, based on the established methodologies in the field. It is important to note that the specific dosages, administration routes, and expected outcomes for this compound would need to be determined empirically through dose-range finding and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Mechanism of Action and Signaling Pathway

This compound selectively targets the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons.[1][5] These channels are crucial for the generation and propagation of action potentials in response to noxious stimuli. By blocking Nav1.7, this compound is expected to reduce the excitability of these neurons, thereby inhibiting the transmission of pain signals to the central nervous system.

Nav1.7 Signaling Pathway in Pain cluster_0 Peripheral Sensory Neuron cluster_1 Pharmacological Intervention Noxious Stimulus Noxious Stimulus Nav1.7 Channel Nav1.7 Channel Noxious Stimulus->Nav1.7 Channel Activates Action Potential Generation Action Potential Generation Nav1.7 Channel->Action Potential Generation Initiates Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS Propagates This compound This compound Nav1.7 Channel_inhibited Nav1.7 Channel This compound->Nav1.7 Channel_inhibited Blocks Experimental Workflow for Animal Pain Models cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Assessment cluster_2 Phase 3: Analysis Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Pain Model Induction Pain Model Induction Baseline Behavioral Testing->Pain Model Induction Drug Administration Drug Administration Pain Model Induction->Drug Administration Development of Pain Phenotype Behavioral Assessment Behavioral Assessment Drug Administration->Behavioral Assessment Data Collection Data Collection Behavioral Assessment->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

References

Application Notes and Protocols for PF-05150122: A Discontinued Analgesic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on limited publicly available data. PF-05150122 was a drug candidate under development by Pfizer for the treatment of pain. Its development was discontinued during Phase I clinical trials, and as a result, comprehensive data on its dosage, administration, and mechanism of action are not available in the public domain. The information provided here is intended for research and informational purposes only and does not constitute medical advice or a recommendation for use.

Introduction

This compound is classified as an analgesic compound that was being investigated for its potential to treat pain. As a new molecular entity, it underwent initial preclinical and early-stage clinical evaluation. However, Pfizer discontinued the development of this compound in Phase I clinical trials for both intravenous and oral formulations prior to December 2015. The reasons for discontinuation have not been publicly disclosed.

Due to the early termination of its development, detailed protocols for its use in experimental settings and comprehensive clinical dosage and administration guidelines are not available. This document aims to summarize the limited information that can be gleaned from public sources and provides a general framework for how such a compound might be studied, with the understanding that specific details for this compound are not known.

Quantitative Data Summary

There is no publicly available quantitative data from the clinical trials of this compound. Phase I studies in healthy volunteers were initiated, which typically assess safety, tolerability, pharmacokinetics, and pharmacodynamics at various single and multiple ascending doses. However, the results of these studies, including specific dosage levels, pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution), and pharmacodynamic effects, have not been published.

For research purposes, hypothetical dose-response studies in preclinical models would be necessary to determine effective concentrations. A generalized table for such a study is presented below as an example of how such data would be structured.

Table 1: Hypothetical Preclinical Dose-Response Data for this compound in a Rodent Pain Model

Dosage Group (mg/kg)Route of AdministrationNumber of SubjectsEndpoint (e.g., Paw Withdrawal Latency in seconds)Observations
Vehicle ControlOral (p.o.)105.2 ± 0.8No significant analgesic effect observed.
1Oral (p.o.)107.5 ± 1.2Mild increase in pain threshold.
3Oral (p.o.)1012.1 ± 2.5Moderate and statistically significant analgesia.
10Oral (p.o.)1018.9 ± 3.1Strong analgesic effect.
30Oral (p.o.)1020.5 ± 2.9Plateau in analgesic effect, potential for side effects.
Vehicle ControlIntravenous (i.v.)105.5 ± 0.9No significant analgesic effect observed.
0.1Intravenous (i.v.)108.2 ± 1.5Mild increase in pain threshold.
0.3Intravenous (i.v.)1015.8 ± 2.8Potent and rapid-onset analgesia.
1Intravenous (i.v.)1022.3 ± 3.5Strong and sustained analgesic effect.

Note: The data in this table is purely illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Given the lack of specific published protocols for this compound, the following are generalized methodologies that researchers would typically employ to characterize a novel analgesic compound.

In Vitro Target Validation and Potency Assessment
  • Objective: To determine the in vitro binding affinity and functional activity of this compound on its putative molecular target(s).

  • Methodology:

    • Radioligand Binding Assays: Utilize a radiolabeled ligand known to bind to the target receptor or ion channel. Incubate varying concentrations of this compound with a preparation of cells or tissues expressing the target. Measure the displacement of the radioligand to determine the binding affinity (Ki).

    • Functional Assays: Depending on the target, use appropriate functional assays. For example, for a G-protein coupled receptor (GPCR), a cAMP accumulation assay or a calcium flux assay could be used. For an ion channel, patch-clamp electrophysiology would be employed to measure changes in ion flow in the presence of the compound.

    • Data Analysis: Calculate IC50 (for functional inhibition) or EC50 (for functional activation) and Ki values from concentration-response curves.

In Vivo Pharmacokinetic Profiling
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model (e.g., rat, mouse).

  • Methodology:

    • Administer a single dose of this compound via the intended clinical routes (e.g., oral gavage and intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood samples to plasma.

    • Analyze plasma concentrations of this compound using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.

In Vivo Efficacy Assessment in a Pain Model (e.g., Hot Plate Test)
  • Objective: To evaluate the analgesic efficacy of this compound in an acute thermal pain model.

  • Methodology:

    • Acclimate animals (e.g., mice) to the testing environment.

    • Administer this compound or vehicle control at various doses.

    • At a specified time post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency to a pain response (e.g., licking a hind paw or jumping).

    • A cut-off time is set to prevent tissue damage.

    • Data Analysis: Compare the response latencies between the treated and control groups using appropriate statistical tests.

Signaling Pathway and Workflow Diagrams

As the specific mechanism of action for this compound is not publicly known, a generalized signaling pathway for a hypothetical analgesic target is presented below. This diagram illustrates a common pathway for pain modulation involving a G-protein coupled receptor (GPCR).

Hypothetical_Analgesic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (Hypothetical Target) This compound->GPCR Binds and activates G_Protein G-protein (Gi/o) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., Ca2+ channel) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_Channel Phosphorylates and modulates Neuronal_Excitability Decreased Neuronal Excitability Ion_Channel->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Caption: Hypothetical GPCR-mediated analgesic signaling pathway.

The following diagram illustrates a general experimental workflow for the preclinical evaluation of a novel analgesic compound like this compound.

Preclinical_Analgesic_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Studies - Target Binding Assays - Functional Activity Assays - Selectivity Profiling start->in_vitro pk_studies In Vivo Pharmacokinetics - ADME Profiling in Rodents in_vitro->pk_studies efficacy_studies In Vivo Efficacy Models - Acute Pain Models (e.g., Hot Plate) - Neuropathic Pain Models - Inflammatory Pain Models pk_studies->efficacy_studies toxicology Preclinical Toxicology - Acute and Chronic Toxicity - Safety Pharmacology efficacy_studies->toxicology decision Go/No-Go Decision for Clinical Development toxicology->decision decision->in_vitro No-Go/Iterate decision->pk_studies No-Go/Iterate decision->efficacy_studies No-Go/Iterate end Phase I Clinical Trials decision->end Go

Caption: General preclinical experimental workflow for an analgesic drug candidate.

Conclusion

While this compound showed initial promise as an analgesic, its development was halted at an early stage. The lack of publicly available data prevents a detailed and specific set of application notes and protocols from being created. The information and diagrams provided herein are based on general principles of analgesic drug discovery and development and should be considered illustrative. Researchers interested in this or similar compounds would need to conduct their own comprehensive preclinical studies to establish appropriate dosages, protocols, and to fully characterize the mechanism of action.

Application Notes and Protocols for PF-05150122 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05150122 is a potent and selective small molecule inhibitor of the human voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is predominantly expressed in peripheral sensory neurons where it plays a crucial role in amplifying subthreshold depolarizations and setting the threshold for action potential generation in response to noxious stimuli. Consequently, selective blockers of Nav1.7 are of significant interest for the development of novel analgesics with potentially fewer side effects than current treatments.

High-throughput screening (HTS) is a critical component of the drug discovery pipeline to identify and characterize novel modulators of therapeutic targets like Nav1.7. This document provides detailed application notes and protocols for the use of this compound in various HTS platforms, including fluorescence-based membrane potential assays and automated patch-clamp electrophysiology.

Nav1.7 Signaling Pathway in Nociception

The Nav1.7 channel is a key player in the transmission of pain signals from the periphery to the central nervous system. The signaling cascade is initiated by a noxious stimulus (e.g., thermal, mechanical, or chemical) which leads to a depolarization of the sensory neuron's membrane. This initial depolarization triggers the opening of Nav1.7 channels, resulting in a rapid influx of sodium ions (Na⁺). This influx further depolarizes the membrane, leading to the generation of an action potential that propagates along the axon to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. By blocking the influx of sodium ions through the Nav1.7 channel, inhibitors like this compound can dampen or prevent the generation and propagation of these pain signals.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Sensory Neuron cluster_1 Signal Propagation Noxious Stimulus Noxious Stimulus Membrane Depolarization Membrane Depolarization Noxious Stimulus->Membrane Depolarization Nav1.7 Channel Opening Nav1.7 Channel Opening Membrane Depolarization->Nav1.7 Channel Opening Na+ Influx Na+ Influx Nav1.7 Channel Opening->Na+ Influx Action Potential Generation Action Potential Generation Na+ Influx->Action Potential Generation Signal to CNS Signal to CNS Action Potential Generation->Signal to CNS This compound This compound This compound->Nav1.7 Channel Opening Inhibition Pain Perception Pain Perception Signal to CNS->Pain Perception FLIPR_Workflow Seed Cells Seed Cells Dye Loading Dye Loading Seed Cells->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition FLIPR Reading FLIPR Reading Compound Addition->FLIPR Reading Data Analysis Data Analysis FLIPR Reading->Data Analysis APC_Workflow Cell Preparation Cell Preparation System Priming System Priming Cell Preparation->System Priming Load Cells & Compounds Load Cells & Compounds System Priming->Load Cells & Compounds Automated Recording Automated Recording Load Cells & Compounds->Automated Recording Data Analysis Data Analysis Automated Recording->Data Analysis

References

Application Notes and Protocols for PF-05150122 in Pain Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Publicly available information regarding the specific preclinical application and mechanism of action for PF-05150122 is limited. Development of this compound, an analgesic agent, was discontinued by Pfizer during Phase I clinical trials for pain.[1] The following application notes and protocols are therefore based on established methodologies for evaluating novel analgesic compounds in preclinical disease models and do not represent specific studies conducted with this compound.

Introduction

This compound is a small molecule that was under investigation by Pfizer as a potential analgesic for the treatment of pain.[1] While the precise mechanism of action has not been publicly disclosed, its development in the analgesic class suggests it may target pathways involved in nociception. This document provides a generalized framework for researchers interested in evaluating the efficacy and mechanism of similar compounds in relevant preclinical pain models.

Hypothetical Signaling Pathway in Pain Modulation

Novel analgesic compounds often target key signaling pathways involved in the transmission and perception of pain. A common strategy involves the modulation of ion channels, receptors, or intracellular signaling cascades in nociceptive neurons. For instance, a hypothetical mechanism could involve the inhibition of voltage-gated sodium channels (Nav) or the modulation of inflammatory signaling pathways.

Pain_Signaling_Pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Noxious Stimulus Noxious Stimulus Nav Channels Nav Channels Noxious Stimulus->Nav Channels Activates Action Potential Generation Action Potential Generation Nav Channels->Action Potential Generation Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->Nav Channels Sensitizes Spinal Cord Spinal Cord Action Potential Generation->Spinal Cord Signal Transmission Brain Brain Spinal Cord->Brain Pain Perception Pain Perception Brain->Pain Perception Hypothetical Compound (e.g., this compound) Hypothetical Compound (e.g., this compound) Hypothetical Compound (e.g., this compound)->Nav Channels Inhibits

Caption: Hypothetical mechanism of a peripheral analgesic targeting voltage-gated sodium channels.

Application in Specific Disease Models

The evaluation of a novel analgesic typically involves testing in a battery of well-characterized animal models that mimic different aspects of clinical pain states.

Inflammatory Pain Models

These models are used to assess the anti-inflammatory and analgesic properties of a compound.

  • Carrageenan-Induced Paw Edema: Injection of carrageenan into the rodent hind paw induces a localized inflammatory response, characterized by edema and hyperalgesia.

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis: CFA injection leads to a more chronic inflammatory state, resembling aspects of rheumatoid arthritis.

Neuropathic Pain Models

These models are crucial for evaluating efficacy against pain arising from nerve injury.

  • Chronic Constriction Injury (CCI): Loose ligation of the sciatic nerve results in persistent mechanical allodynia and thermal hyperalgesia.

  • Spared Nerve Injury (SNI): Transection of two of the three terminal branches of the sciatic nerve produces a robust and long-lasting neuropathic pain state.

Quantitative Data Summary

While no specific data for this compound is available, the following tables illustrate how quantitative data for a hypothetical analgesic compound would be presented.

Table 1: In Vitro Activity

TargetAssay TypeIC50 (nM)
Nav1.7Electrophysiology15
Nav1.5Electrophysiology>10,000
COX-2Enzyme Inhibition>20,000

Table 2: In Vivo Efficacy in a Neuropathic Pain Model (CCI Model in Rats)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Day 7 Post-Injury% Reversal of Allodynia
Vehicle-2.5 ± 0.30%
Hypothetical Compound108.7 ± 1.150%
Hypothetical Compound3014.2 ± 1.5 95%
Positive Control (Gabapentin)10012.5 ± 1.380%
p<0.05, **p<0.01 vs. Vehicle

Experimental Protocols

In Vitro Electrophysiology Assay for Nav1.7

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.7 channels.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293) expressing the human Nav1.7 channel.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings in a voltage-clamp configuration.

  • Voltage Protocol: Hold cells at a resting potential of -120 mV. Elicit sodium currents by depolarizing voltage steps to 0 mV.

  • Compound Application: Prepare serial dilutions of the test compound in the extracellular solution and perfuse over the cells for a set duration.

  • Data Analysis: Measure the peak inward sodium current before and after compound application. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50.

Electrophysiology_Workflow HEK293 cells expressing Nav1.7 HEK293 cells expressing Nav1.7 Whole-cell patch-clamp Whole-cell patch-clamp HEK293 cells expressing Nav1.7->Whole-cell patch-clamp Prepare Record baseline current Record baseline current Whole-cell patch-clamp->Record baseline current Establish Apply test compound Apply test compound Record baseline current->Apply test compound Perfuse Record post-compound current Record post-compound current Apply test compound->Record post-compound current Measure Calculate % inhibition Calculate % inhibition Record post-compound current->Calculate % inhibition Analyze Determine IC50 Determine IC50 Calculate % inhibition->Determine IC50 Fit curve

Caption: Workflow for in vitro electrophysiology experiments.

In Vivo Chronic Constriction Injury (CCI) Model

Objective: To assess the efficacy of a test compound in reducing mechanical allodynia in a rat model of neuropathic pain.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Procedure: Anesthetize the animal and expose the sciatic nerve. Place four loose ligatures around the nerve.

  • Behavioral Testing (Baseline): Before surgery, measure the baseline paw withdrawal threshold to a mechanical stimulus using von Frey filaments.

  • Post-Operative Testing: At desired time points after surgery (e.g., day 7, 14, 21), re-measure the paw withdrawal threshold to confirm the development of allodynia.

  • Drug Administration: Administer the test compound or vehicle orally (p.o.) or via another desired route.

  • Post-Dosing Behavioral Testing: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4 hours) to assess the analgesic effect.

  • Data Analysis: Compare the paw withdrawal thresholds between vehicle- and compound-treated groups. Calculate the percentage reversal of allodynia.

CCI_Model_Workflow Baseline von Frey test Baseline von Frey test CCI Surgery CCI Surgery Baseline von Frey test->CCI Surgery Perform Post-op von Frey test (confirm allodynia) Post-op von Frey test (confirm allodynia) CCI Surgery->Post-op von Frey test (confirm allodynia) Allow recovery & Administer Compound/Vehicle Administer Compound/Vehicle Post-op von Frey test (confirm allodynia)->Administer Compound/Vehicle Group animals & Post-dose von Frey test Post-dose von Frey test Administer Compound/Vehicle->Post-dose von Frey test Assess at time points Analyze data Analyze data Post-dose von Frey test->Analyze data Compare groups

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Conclusion

Although the clinical development of this compound was halted, the general methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of novel analgesic compounds. The use of a combination of in vitro and in vivo models is essential to characterize the potency, efficacy, and potential therapeutic utility of new drug candidates for the treatment of pain.

References

PF-05150122 laboratory handling and storage procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the laboratory handling, storage, and use of PF-05150122, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.

Introduction

This compound (CAS: 1235406-03-7) is a small molecule inhibitor of the Nav1.7 sodium channel, a genetically validated target for pain. Its molecular formula is C₂₄H₂₁ClN₆O₃S₂ with a molecular weight of 541.05 g/mol . These notes are intended to guide researchers in the proper handling, storage, and application of this compound in a laboratory setting.

Laboratory Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and ensure the safety of laboratory personnel.

Safety Precautions

A comprehensive Safety Data Sheet (SDS) from a supplier like ChemScene provides detailed safety information. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In case of a spill, avoid direct contact. Absorb the spill with an inert material and dispose of it as hazardous waste according to local regulations.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage Conditions

The stability of this compound is dependent on proper storage conditions. The following table summarizes the recommended storage for the compound in different forms.

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 2 years
Solution in DMSO4°CUp to 2 weeks
Solution in DMSO-80°CUp to 6 months

Experimental Protocols

The following protocols are based on established methodologies for testing Nav1.7 inhibitors and can be adapted for use with this compound.

Preparation of Stock Solutions

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

In Vitro Electrophysiology Protocol: Patch-Clamp Assay

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • External recording solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate HEK293-Nav1.7 cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare external and internal recording solutions. On the day of the experiment, prepare serial dilutions of this compound from the stock solution into the external solution. The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%).

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline Nav1.7 currents by applying a voltage protocol (e.g., depolarizing steps from a holding potential of -120 mV).

    • Perfuse the cell with the desired concentration of this compound in the external solution and record the currents again after the compound has reached equilibrium.

    • Wash out the compound with the external solution to observe any recovery of the current.

  • Data Analysis:

    • Measure the peak inward current at each voltage step in the absence and presence of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

The following diagram illustrates the general workflow for the in vitro electrophysiology experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Plate HEK293-Nav1.7 Cells solution_prep Prepare Recording Solutions & this compound Dilutions cell_prep->solution_prep patch Establish Whole-Cell Patch-Clamp solution_prep->patch baseline Record Baseline Nav1.7 Currents patch->baseline application Apply this compound baseline->application recording Record Inhibited Currents application->recording washout Washout recording->washout measure Measure Peak Currents washout->measure inhibition Calculate % Inhibition measure->inhibition curve Generate Concentration-Response Curve inhibition->curve ic50 Determine IC50 curve->ic50

In Vitro Electrophysiology Workflow

Signaling Pathway

This compound exerts its effect by blocking the Nav1.7 sodium channel, which is a key component in the transmission of pain signals. The diagram below illustrates the role of Nav1.7 in the pain signaling pathway and the mechanism of action of this compound.

signaling_pathway cluster_neuron Nociceptive Neuron stimulus Noxious Stimulus nav17 Nav1.7 Channel stimulus->nav17 activates depolarization Membrane Depolarization nav17->depolarization Na+ influx action_potential Action Potential Generation depolarization->action_potential signal_transmission Signal Transmission to CNS action_potential->signal_transmission pain_perception Pain Perception signal_transmission->pain_perception pf05150122 This compound pf05150122->nav17 inhibits

Pain Signaling Pathway and this compound Mechanism

These application notes and protocols are intended as a guide. Researchers should adapt these procedures as necessary for their specific experimental needs and always adhere to safe laboratory practices.

Application Notes and Protocols for PF-05150122 in Western Blot and ELISA

Author: BenchChem Technical Support Team. Date: December 2025

A lack of public information prevents the creation of specific protocols for the use of PF-05150122 in Western Blot and ELISA applications. Extensive searches for the molecular target, mechanism of action, and existing research applications for this compound have not yielded the necessary information to develop detailed and accurate protocols.

To generate meaningful and reliable application notes for Western Blotting and ELISA, knowledge of the specific protein target of this compound is crucial. This information is required to:

  • Recommend appropriate antibodies: Primary antibodies must be specific to the target protein and any relevant phosphorylated or modified forms to accurately detect changes in protein levels or activity.

  • Develop relevant cell-based assays: The choice of cell lines and stimulation conditions for experiments depends entirely on the biological pathway in which the target of this compound is involved.

  • Create accurate signaling pathway diagrams: Visual representations of the compound's mechanism of action are impossible without understanding the pathway it modulates.

  • Provide meaningful quantitative data tables: Information on expected dose-responses (e.g., IC50 or EC50 values), optimal antibody dilutions, and recommended protein loading amounts are all context-dependent.

Without this fundamental information, any provided protocol would be generic and not specific to this compound, making it impractical for researchers.

General Workflow for Characterizing a Novel Compound with an Unknown Target

For researchers who have access to this compound and wish to characterize its effects using Western Blot and ELISA, a general discovery workflow would be necessary. This typically involves broad-spectrum screening to identify the compound's target or affected pathways.

Below are generalized workflows for Western Blot and ELISA that can be adapted once the target of this compound is identified.

Generalized Western Blot Workflow

This workflow outlines the major steps for analyzing protein expression or phosphorylation status after treatment with a compound.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis prep1 Cell Culture & Treatment (with this compound) prep2 Cell Lysis & Protein Extraction prep1->prep2 prep3 Protein Quantification (e.g., BCA Assay) prep2->prep3 elec1 SDS-PAGE Gel Electrophoresis prep3->elec1 elec2 Protein Transfer to Membrane (e.g., PVDF) elec1->elec2 immuno1 Blocking elec2->immuno1 immuno2 Primary Antibody Incubation immuno1->immuno2 immuno3 Secondary Antibody Incubation immuno2->immuno3 immuno4 Signal Detection (Chemiluminescence) immuno3->immuno4 analysis1 Image Acquisition immuno4->analysis1 analysis2 Densitometry & Normalization analysis1->analysis2

Caption: Generalized workflow for Western Blot analysis.

Generalized Indirect ELISA Workflow

This workflow illustrates the steps for quantifying a specific protein in a sample, which could be adapted to measure the effect of this compound on a target protein's abundance.

ELISA_Workflow cluster_coating Plate Coating cluster_sample Sample Incubation cluster_detection Detection cluster_readout Signal Readout coat1 Coat Plate with Capture Antibody coat2 Wash & Block coat1->coat2 sample1 Add Samples (containing target protein) coat2->sample1 sample2 Wash sample1->sample2 detect1 Add Detection Antibody sample2->detect1 detect2 Wash detect1->detect2 detect3 Add Enzyme-Conjugated Secondary Antibody detect2->detect3 detect4 Wash detect3->detect4 read1 Add Substrate detect4->read1 read2 Measure Absorbance read1->read2

Caption: Generalized workflow for an indirect ELISA.

Recommendations for Proceeding

To enable the creation of specific and useful application notes for this compound, the following information is required:

  • Identification of the molecular target(s) of this compound.

  • The signaling pathway(s) modulated by this compound.

  • Any existing published or proprietary data on its biological activity.

Once this information is available, detailed and customized protocols for Western Blot and ELISA can be developed to meet the needs of the research community.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Assay Variability for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific information regarding "PF-05150122" is not publicly available. This guide provides troubleshooting advice and protocols applicable to common assays used in the characterization of novel small molecule compounds, such as kinase inhibitors or GPCR modulators, which are common in drug development.

General Troubleshooting FAQs

This section addresses common issues applicable to a wide range of in vitro assays.

IssuePotential CausesSuggested Solutions
High Well-to-Well Variability (High %CV) Pipetting errors, especially with small volumes. Inconsistent mixing of reagents. Temperature or evaporation edge effects in microplates. Cell clumping or uneven cell seeding.Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure thorough mixing of all master mixes. Use a plate sealer and avoid using the outer wells, or fill them with buffer. Ensure a single-cell suspension before plating.
Low or No Signal Inactive enzyme or degraded substrate. Incorrect buffer composition or pH. Omission or incorrect order of reagent addition. Insufficient incubation time.Aliquot and properly store enzymes and substrates to avoid freeze-thaw cycles. Prepare fresh buffers and verify pH. Double-check the assay protocol for correct reagent addition. Optimize incubation time.
High Background Signal Contaminated reagents. Autofluorescence of compounds or plates. Non-specific binding of antibodies or detection reagents. Substrate instability.Use high-purity reagents and sterile techniques. Check for compound autofluorescence and select appropriate assay plates. Optimize blocking steps and washing procedures. Run a "no enzyme" control to assess substrate stability.
Poor Assay Reproducibility (Batch-to-Batch) Variation in reagent lots (enzymes, antibodies, cells). Different passage numbers of cells. Inconsistent environmental conditions (temperature, humidity).Qualify new lots of critical reagents against a standard. Maintain a consistent cell passage number for experiments. Monitor and control environmental conditions in the lab.

Kinase Assay Troubleshooting

Biochemical kinase assays are fundamental in characterizing inhibitors. Here are some common problems and solutions.

IssuePotential CausesSuggested Solutions
Shifting IC50 Values for Control Compounds Inconsistent ATP concentration. Variation in kinase enzyme activity between lots or due to storage. Inconsistent final DMSO concentration.The IC50 of ATP-competitive inhibitors is sensitive to ATP concentration; ensure it is consistent, ideally at or below the Km for the kinase. Run a control compound on every plate to monitor for shifts in enzyme activity. Keep the final DMSO concentration constant across all wells.
High Background in "No Enzyme" Controls Contaminated or unstable substrate. Contaminated buffer or detection reagents. Autofluorescence of the assay plate at the detection wavelength.Test the substrate for signal generation in the absence of the kinase. Prepare fresh reagents and buffers. Test a well with only buffer and the detection reagent to check for plate autofluorescence.
Low Z'-factor (<0.5) Low signal-to-background ratio. High data variability.Increase the enzyme concentration (while ensuring the reaction remains in the linear range). Optimize the ATP concentration. Prepare fresh, stable enzyme and substrate solutions. Extend the reaction time, monitoring for linearity.

Cell-Based GPCR Assay Troubleshooting

Functional cell-based assays for G-protein coupled receptors (GPCRs), such as cAMP assays, present their own unique challenges.

IssuePotential CausesSuggested Solutions
Low or No Agonist Response Low receptor expression in the host cells. Use of a non-optimal G-protein for coupling. Inappropriate assay buffer or stimulation time.Verify receptor expression via methods like ELISA or Western blot. Co-transfect with a promiscuous G-protein (e.g., Gα15/16) if the native coupling is unknown or inefficient. Optimize the stimulation buffer and perform a time-course experiment to determine the optimal stimulation period.
High Basal Signal (Constitutive Activity) High receptor expression levels leading to ligand-independent signaling. Presence of serum components in the assay medium that can activate the receptor.Titrate the amount of receptor plasmid used for transfection to find an optimal expression level. Use serum-free medium for the assay or charcoal-stripped serum to remove hormones and growth factors.
"Bell-Shaped" Dose-Response Curve Receptor desensitization or internalization at high agonist concentrations. Compound cytotoxicity at higher concentrations.Reduce the agonist stimulation time. Perform a cell viability assay in parallel to assess compound toxicity.

Experimental Protocols

Generic In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase, peptide substrate (e.g., a generic tyrosine kinase substrate), and ATP solutions in the kinase reaction buffer.

  • Compound Plating:

    • In a white, opaque 96-well or 384-well plate, add a small volume (e.g., 1 µL) of test compounds at various concentrations. Include a DMSO-only control.

  • Kinase/Substrate Addition:

    • Add the kinase and peptide substrate mixture to the wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells. The final concentration should be near the Km for the kinase, if known (a common starting point is 10 µM).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add a luminescence-based kinase assay reagent (which measures the amount of remaining ATP) to the wells. The luminescent signal is inversely proportional to the kinase activity.

    • Incubate as per the manufacturer's instructions (typically 5-10 minutes).

  • Data Acquisition:

    • Measure the luminescence signal using a luminometer.

Generic Cell-Based cAMP Assay for Gs-Coupled GPCRs (HTRF)

This protocol outlines a method for measuring intracellular cAMP levels upon GPCR activation.

  • Cell Culture and Plating:

    • Culture cells expressing the Gs-coupled GPCR of interest to the desired confluency.

    • Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • Dispense the cell suspension into a 384-well low-volume white plate pre-spotted with test compounds.

  • Agonist Stimulation:

    • Cover the plate and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for agonist-induced cAMP production.

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer and detection reagents (d2-labeled cAMP conjugate and cryptate-labeled anti-cAMP antibody) to the wells.

  • Incubation for Detection:

    • Incubate the plates for 1 hour at room temperature.

  • Data Acquisition:

    • Measure the HTRF signal with a compatible plate reader. The signal is inversely proportional to the amount of intracellular cAMP produced.

  • Data Analysis:

    • Convert the raw data into cAMP concentrations using a standard curve prepared in parallel.

Visualizations

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental_Workflow start Start: Assay Development reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) start->reagent_prep compound_prep Compound Dilution Series Preparation start->compound_prep assay_plate Assay Plate Setup (Compound Addition) reagent_prep->assay_plate reagent_prep->assay_plate Master Mix compound_prep->assay_plate compound_prep->assay_plate Serial Dilutions reaction_init Reaction Initiation (e.g., add Enzyme/ATP) assay_plate->reaction_init incubation Incubation (Controlled Time & Temp) reaction_init->incubation detection Signal Detection (e.g., Luminescence) incubation->detection data_acq Data Acquisition (Plate Reader) detection->data_acq data_analysis Data Analysis (Normalization, Curve Fitting) data_acq->data_analysis end End: Results (IC50, % Inhibition) data_analysis->end

Caption: A generic workflow for an in vitro compound screening assay.

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the experimental concentration of small molecule inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and establishing effective experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting concentration for my inhibitor in a cell-based assay?

A1: If you have access to the biochemical IC50 value (the concentration at which the inhibitor shows 50% of its maximal inhibitory effect in a purified system), a common starting point for cell-based assays is 5 to 10 times this value. This is because factors within a cellular environment, such as cell permeability, efflux pumps, and protein binding, can reduce the effective intracellular concentration of the inhibitor.[1] If the IC50 is unknown, it is recommended to perform a wide concentration range-finding experiment.

Q2: Why is the potency (IC50) of my inhibitor different in my cell-based assay compared to the published biochemical data?

A2: Discrepancies between biochemical and cell-based assay potencies are common.[1] Several factors can contribute to this:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane, leading to a lower intracellular concentration.[1]

  • Intracellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP levels can outcompete the inhibitor, increasing the apparent IC50.[1]

  • Efflux Pumps: Cells can actively remove the inhibitor using transporters like P-glycoprotein, reducing its effective concentration at the target.[1]

  • Protein Binding: The inhibitor might bind to other cellular proteins or lipids, making less of it available to interact with its intended target.[1]

  • Inhibitor Stability: The compound could be metabolized or degraded by cellular enzymes over the course of the experiment.[1]

Q3: My vehicle control (e.g., DMSO) is showing a biological effect. What should I do?

A3: This is a common issue that can often be resolved by ensuring the final concentration of the solvent is kept to a minimum, typically below 0.5% and ideally below 0.1%.[1] It is crucial that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[1] If the effect persists even at low concentrations, consider testing an alternative solvent.[1]

Q4: I'm observing a color change or precipitation in my stock solution. Is it still usable?

A4: A change in color or the appearance of a precipitate in your stock solution can indicate chemical degradation, oxidation, or that the compound's solubility limit has been exceeded.[2] It is not recommended to proceed with experiments using a solution that shows these changes. Proper storage, including protection from light and air, and using appropriate solvents can help prevent this.[2] Consider preparing fresh stock solutions and storing them at lower concentrations if precipitation is a recurring issue.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the optimization of inhibitor concentrations.

Issue 1: Inconsistent or No Inhibitory Effect
Possible Cause Troubleshooting Steps
Compound Degradation Prepare a fresh stock solution. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping containers in foil.[2]
Low Cell Permeability Increase the incubation time to allow for better cell penetration. If possible, use a more cell-permeable analog of the inhibitor.
Efflux by Cellular Pumps Co-incubate with a known efflux pump inhibitor to see if the potency of your compound increases.
Incorrect Concentration Range Perform a dose-response experiment over a wider range of concentrations (e.g., from nanomolar to high micromolar).
Issue 2: High Background Signal or Non-Specific Inhibition
Possible Cause Troubleshooting Steps
Compound Aggregation Visually inspect the solution for any cloudiness or precipitate. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.[1]
Autofluorescence Measure the fluorescence of the compound alone at the same excitation and emission wavelengths used in the assay. If it is autofluorescent, consider using a different detection method.
Off-Target Effects Test a structurally unrelated inhibitor that targets the same protein. If both produce the same effect, it is more likely to be on-target. Use a structurally similar but inactive analog of your inhibitor as a negative control.[1]

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine IC50

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor in a cell-based assay.

Materials:

  • Cells of interest

  • Cell culture medium

  • Small molecule inhibitor stock solution (e.g., in DMSO)

  • Assay-specific reagents (e.g., for viability, proliferation, or target activity)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the inhibitor in cell culture medium. It is important to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control and an untreated control.

  • Incubation: Incubate the plate for a duration appropriate for the specific assay (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the assay to measure the desired endpoint (e.g., cell viability using MTT or CellTiter-Glo, or a specific enzyme activity).

  • Data Analysis: Plot the assay signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Stability Test of Inhibitor in Solution

This protocol is designed to assess the stability of a small molecule inhibitor in a specific solvent and storage condition over time.[2]

Materials:

  • Small molecule inhibitor

  • High-purity solvent (e.g., DMSO)

  • Analytical HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents

Procedure:

  • Prepare Stock Solution: Prepare a fresh stock solution of the inhibitor at a known concentration.

  • Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.[2]

  • Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C, room temperature).

  • Subsequent Timepoints: At regular intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stored solution and re-analyze it by HPLC.[2]

  • Data Analysis: Compare the peak area of the inhibitor at each timepoint to the T=0 value to assess degradation over time.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare Stock Solution serial_dilution Perform Serial Dilutions stock->serial_dilution treat_cells Treat Cells with Inhibitor serial_dilution->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate treat_cells->incubate readout Measure Assay Readout incubate->readout plot_data Plot Dose-Response Curve readout->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Workflow for determining the IC50 of a small molecule inhibitor.

troubleshooting_logic start Inconsistent or No Inhibitory Effect check_solution Is the stock solution fresh and properly stored? start->check_solution prepare_fresh Prepare fresh stock solution. Store properly. check_solution->prepare_fresh No check_concentration Is the concentration range appropriate? check_solution->check_concentration Yes prepare_fresh->check_concentration widen_range Perform a wider concentration range experiment. check_concentration->widen_range No check_permeability Could cell permeability be an issue? check_concentration->check_permeability Yes widen_range->check_permeability increase_incubation Increase incubation time or use a more permeable analog. check_permeability->increase_incubation Yes end Re-evaluate Experiment check_permeability->end No increase_incubation->end

Caption: Troubleshooting logic for inconsistent inhibitor effects.

signaling_pathway_example inhibitor Small Molecule Inhibitor pi3k PI3K inhibitor->pi3k Inhibition receptor Receptor Tyrosine Kinase (RTK) receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation cell_growth Cell Growth & Survival mtor->cell_growth Promotion

Caption: Example of a PI3K/Akt/mTOR signaling pathway inhibited by a small molecule.

References

Technical Support Center: Improving PF-05150122 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data and specific degradation pathways for PF-05150122 are limited. The following troubleshooting guide, FAQs, and protocols are based on general principles for small molecule stability and are intended to serve as a comprehensive resource for researchers. For definitive guidance, it is recommended to consult any internal documentation or specific product information provided by the compound's source.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound instability in my solution?

A1: The primary indicators of instability include:

  • Visual Changes: Development of cloudiness, precipitation, or color change in the solution.

  • Chromatographic Changes: Appearance of new peaks, a decrease in the main peak area, or shifts in retention time in HPLC analysis.

  • pH Shift: A significant change in the pH of the solution over time can indicate degradative reactions.

Q2: My this compound solution is cloudy. What should I do?

A2: Cloudiness often indicates precipitation due to low solubility or changes in the solution environment. Consider the following troubleshooting steps:

  • Verify Solubility: Check the concentration of your solution against the known solubility of this compound in the chosen solvent. You may need to dilute the solution.

  • Adjust pH: The solubility of many compounds is pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer to a range where the compound is most soluble.

  • Consider a Co-solvent: If working with aqueous buffers, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve solubility. Ensure the co-solvent is compatible with your experimental system.

  • Temperature Control: Some compounds are less soluble at lower temperatures. If you are working at a reduced temperature, try preparing the solution at room temperature first.

Q3: I am observing new peaks in my HPLC analysis of a this compound solution. What does this mean?

A3: The appearance of new peaks strongly suggests that this compound is degrading. The troubleshooting workflow below provides a systematic approach to identifying the cause and mitigating the degradation.

Troubleshooting Guide: Investigating Degradation of this compound

If you suspect this compound is degrading in your solution, follow this step-by-step guide to diagnose and address the issue.

Step 1: Initial Assessment and Forced Degradation Studies

To understand the potential degradation pathways, a forced degradation study is recommended. This involves exposing a solution of this compound to various stress conditions.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and dilute it into different stress condition solutions:

    • Acidic: 0.1 N Hydrochloric Acid

    • Basic: 0.1 N Sodium Hydroxide

    • Oxidative: 3% Hydrogen Peroxide

    • Thermal: Incubate at 60°C

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) to identify degradation products.

Hypothetical Forced Degradation Data for this compound

Stress Condition% Degradation after 24hNumber of DegradantsNotes
0.1 N HCl15%2Slow degradation
0.1 N NaOH85%4Highly unstable in basic conditions
3% H₂O₂40%3Susceptible to oxidation
60°C25%2Moderate thermal degradation
Photolytic (UV)60%5Highly sensitive to light
Step 2: Solution Optimization Based on Degradation Profile

Based on the forced degradation results, you can take steps to improve the stability of your this compound solution.

  • pH Adjustment: If the compound is unstable in basic conditions, maintain the solution pH in the acidic to neutral range. Use a suitable buffer system to maintain a stable pH.

  • Antioxidants: If the compound is susceptible to oxidation, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.

  • Light Protection: For light-sensitive compounds, prepare and store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment when possible.

  • Temperature Control: Prepare and store solutions at recommended temperatures. If thermal degradation is a concern, avoid elevated temperatures and consider storing solutions at refrigerated or frozen conditions.

Step 3: Long-Term Stability Assessment

Once you have an optimized solution formulation, perform a long-term stability study to ensure the compound remains stable for the intended duration of your experiments.

Experimental Protocol: Long-Term Stability Study

  • Preparation: Prepare the optimized this compound solution and aliquot it into multiple vials for different time points and storage conditions.

  • Storage Conditions: Store the vials under your intended experimental conditions (e.g., 4°C, room temperature) and protected from light if necessary.

  • Time Points: Pull samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound and the presence of any degradants.

  • Acceptance Criteria: Define an acceptable level of degradation for your experiments (e.g., <5% loss of parent compound).

Visual Guides

G Troubleshooting Workflow for this compound Instability cluster_observe Observation cluster_diagnose Diagnosis cluster_precip_actions Precipitation Solutions cluster_degrad_actions Degradation Investigation cluster_solution Optimized Solution observe Instability Observed (Precipitation, Degradation) precipitation Precipitation Issue? observe->precipitation degradation Degradation Issue? observe->degradation check_sol Check Solubility Limits precipitation->check_sol Yes forced_degradation Perform Forced Degradation Study degradation->forced_degradation Yes adjust_ph Adjust pH check_sol->adjust_ph add_cosolvent Add Co-solvent adjust_ph->add_cosolvent identify_pathway Identify Degradation Pathway (pH, Light, Temp, Oxidation) forced_degradation->identify_pathway optimize Optimize Formulation (Buffer, Antioxidants, Light Protection) identify_pathway->optimize stability_study Conduct Long-Term Stability Study optimize->stability_study

Caption: A logical workflow for troubleshooting stability issues with this compound.

G Hypothetical Degradation Pathway for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis PF05150122 This compound Degradant_A Degradant A (Acid-catalyzed) PF05150122->Degradant_A H+ Degradant_B Degradant B (Base-catalyzed) PF05150122->Degradant_B OH- Degradant_C Degradant C PF05150122->Degradant_C [O] Degradant_D Degradant D PF05150122->Degradant_D hv Degradant_E Degradant E Degradant_D->Degradant_E hv

Caption: Potential degradation pathways for this compound under different stress conditions.

G Experimental Workflow for a Stability Study cluster_timepoints Time Points prep Prepare Optimized This compound Solution aliquot Aliquot into Vials for Each Time Point prep->aliquot store Store at Defined Conditions (e.g., 4°C, RT, protected from light) aliquot->store T0 Time 0 store->T0 T1 Time 1 store->T1 T2 Time 2 store->T2 Tn Time n store->Tn analysis HPLC Analysis (Assay and Impurity Profiling) T0->analysis T1->analysis T2->analysis Tn->analysis report Report Results (% Remaining, Degradant Levels) analysis->report

Caption: A typical experimental workflow for conducting a long-term stability study.

Common experimental errors with PF-05150122

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding the specific compound PF-05150122 is not available in the public domain. The following troubleshooting guide is based on general principles of experimentation in a laboratory setting and may not be specific to the handling and application of this compound. Researchers should always refer to the manufacturer's specific product guidelines and protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error when working with a new compound like this compound?

When working with any new experimental compound, errors can be broadly categorized into systematic, random, and human errors.[1][2]

  • Systematic Errors: These are consistent, repeatable errors that are often due to the experimental setup or equipment. Examples include improperly calibrated instruments (e.g., pipettes, scales, pH meters), using incorrect or expired reagents, or consistent procedural mistakes.[1][3][4][5]

  • Random Errors: These are unpredictable variations that can occur in any measurement.[2][5] Sources can include fluctuations in environmental conditions (e.g., temperature, humidity) or inherent variability in biological systems.[4]

  • Human Errors (Blunders): These are mistakes made by the experimenter, such as incorrect calculations, misreading instructions, or improper handling of materials.[2]

Troubleshooting Guide

This guide provides potential solutions to common experimental issues.

Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible results Random Error: Minor fluctuations in experimental conditions.- Increase the number of replicates for each experiment. - Ensure tight control over environmental factors (temperature, humidity). - Prepare fresh reagents for each set of experiments.
Systematic Error: Instrument miscalibration or a flawed protocol.- Calibrate all instruments before use (pH meter, balances, pipettes). - Have a colleague review the experimental protocol for any potential flaws. - Run a positive and negative control to ensure the assay is performing as expected.
Lower than expected activity of the compound Compound Degradation: Improper storage or handling.- Verify the recommended storage conditions for this compound (temperature, light sensitivity). - Prepare fresh stock solutions and dilute to working concentrations immediately before use. - Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration: Errors in calculation or dilution.- Double-check all calculations for molarity and dilutions. - Use calibrated pipettes for accurate liquid handling. - Consider performing a concentration-response curve to verify the effective concentration range.
High background signal in assays Reagent Contamination: Contaminated buffers, media, or water.- Use sterile, high-purity water (e.g., Milli-Q or equivalent). - Prepare fresh buffers and filter-sterilize them. - Test individual reagents for background signal.
Non-specific Binding: The compound may be interacting with components of the assay system.- Include appropriate blocking agents in your assay buffer (e.g., BSA). - Optimize washing steps to remove unbound compound.
Cell toxicity observed High Compound Concentration: The concentration used may be cytotoxic.- Perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line. - Reduce the incubation time with the compound.
Solvent Toxicity: The solvent used to dissolve the compound may be toxic to cells.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold (typically <0.1-0.5%). - Run a solvent control to assess its effect on cell viability.

Experimental Workflow & Signaling Pathway

As no specific information is available for this compound, a generalized experimental workflow for testing a new compound and a hypothetical signaling pathway are presented below.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare this compound Stock Solution treatment Treat Cells with This compound prep_compound->treatment prep_cells Culture and Seed Target Cells prep_cells->treatment incubation Incubate for Defined Period treatment->incubation data_acq Data Acquisition (e.g., Plate Reader, Imaging) incubation->data_acq data_proc Process Raw Data data_acq->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis results Interpret Results stat_analysis->results

Caption: A generalized workflow for in vitro compound testing.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where this compound inhibits a generic kinase signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes compound This compound compound->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Technical Support Center: PF-05150122 Off-Target Effects and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to anticipate, identify, and mitigate potential off-target effects of the investigational compound PF-05150122. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical evaluation of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Inhibition of essential cellular proteins can result in toxicity that is unrelated to the on-target activity.[1]

  • Reduced therapeutic efficacy: Off-target binding can limit the achievable therapeutic dose due to adverse effects.

  • Failure in clinical development: Promising preclinical results may not translate to the clinic if the desired effect is mediated by an off-target that is not relevant to the disease pathology or if off-target toxicities emerge.[3]

Q2: What are the first steps to proactively assess the selectivity of this compound?

A2: A proactive approach to understanding the selectivity profile of a compound like this compound is crucial. Initial steps should include:

  • In silico profiling: Computational methods can predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands for other proteins.

  • Broad-panel kinase screening: If the intended target is a kinase, screening the compound against a large panel of recombinant kinases is a standard method to identify off-target interactions.

  • Literature review of similar scaffolds: Investigating the known targets and off-targets of compounds with a similar chemical scaffold to this compound can provide valuable initial insights.

Q3: How can I experimentally distinguish between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on-target and off-target effects is a critical validation step. A multi-faceted approach is recommended:

  • Use of a structurally distinct inhibitor: Compare the phenotype induced by this compound with that of another inhibitor of the same target that has a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target phenomenon.

  • Genetic target validation: Employ techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown to eliminate or reduce the expression of the intended target protein.[1][2] If the phenotype observed with this compound is lost in the absence of the target, this provides strong evidence for on-target activity.[1][2]

  • Dose-response analysis: A clear dose-response relationship between the concentration of this compound and the observed phenotype is expected for an on-target effect. Off-target effects may appear at higher concentrations.[1]

  • Rescue experiments: If the target has a known substrate or downstream product, attempting to rescue the phenotype by adding back this molecule can help confirm the on-target mechanism.

Troubleshooting Guide

Issue: Inconsistent results are observed when using this compound across different cell lines.

Possible Cause: The expression levels of the intended target or the off-target proteins may vary significantly between different cell lines.

Troubleshooting Steps:

  • Confirm target expression: Use techniques like western blotting or qPCR to quantify the expression level of the intended target protein in each cell line.

  • Assess off-target expression: If specific off-targets of this compound have been identified, check their expression levels in the different cell lines.

  • Correlate phenotype with protein expression: Analyze whether the observed phenotype correlates with the expression level of the on-target or a potential off-target protein.

Issue: The observed phenotype with this compound does not match the known function of the intended target.

Possible Cause: The phenotype is likely mediated by an off-target effect.

Troubleshooting Steps:

  • Perform a broad off-target screen: Utilize proteome-wide profiling techniques to identify the cellular targets of this compound in an unbiased manner.

  • Genetic validation of top off-target candidates: Use CRISPR or siRNA to individually knock down the most likely off-target candidates and assess if the phenotype is recapitulated.

  • Consult bioinformatics databases: Use databases that catalog drug-target interactions to investigate if this compound or similar molecules have been reported to interact with unexpected proteins.

Data Presentation: Methods for Off-Target Profiling

Technique Principle Advantages Limitations
Kinase Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.High-throughput, quantitative (IC50 values), and commercially available.Limited to kinases, performed in a cell-free system which may not reflect cellular context.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates.Confirms target engagement in a cellular environment, can be adapted for proteome-wide analysis.[2]Can be technically challenging, may not detect all interactions, especially those that do not induce a stability shift.
Affinity Chromatography-Mass Spectrometry Immobilized compound is used to capture interacting proteins from a cell lysate, which are then identified by mass spectrometry.Unbiased identification of direct binding partners.Can be prone to false positives (non-specific binders), may miss transient or weak interactions.
Genetic Approaches (e.g., CRISPR/Cas9 screens) Genetic knockout or knockdown of the intended target to see if the compound's effect is abolished.[4]Provides strong evidence for on-target versus off-target effects in a cellular context.[3]Can be time-consuming, potential for off-target effects of the genetic perturbation itself.[5][6]

Experimental Protocols

Protocol: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify both on-target and potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and ATP at a concentration close to the Km for each kinase.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will vary depending on the assay format (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Visualizations

Signaling_Pathway_Off_Target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Receptor A Kinase_On Kinase X (Intended Target) Receptor_On->Kinase_On Effector_On Effector 1 Kinase_On->Effector_On Response_On Cellular Response A Effector_On->Response_On Receptor_Off Receptor B Kinase_Off Kinase Y (Off-Target) Receptor_Off->Kinase_Off Effector_Off Effector 2 Kinase_Off->Effector_Off Response_Off Unintended Response B Effector_Off->Response_Off PF05150122 This compound PF05150122->Kinase_On Inhibition (Intended) PF05150122->Kinase_Off Inhibition (Unintended)

Caption: Off-target inhibition by this compound.

Troubleshooting_Workflow Start Phenotype Observed with this compound Question1 Does phenotype match known target biology? Start->Question1 OnTarget Likely On-Target Question1->OnTarget Yes OffTarget Suspect Off-Target Effect Question1->OffTarget No Validate Validate with Orthogonal Methods (e.g., CRISPR, other inhibitors) OnTarget->Validate Identify Identify Off-Targets (e.g., Proteomics, Kinase Screen) OffTarget->Identify End_On On-Target Effect Confirmed Validate->End_On Confirm Confirm Off-Target with Genetic Knockdown Identify->Confirm End_Off Off-Target Effect Confirmed Confirm->End_Off

Caption: Workflow for troubleshooting off-target effects.

References

Technical Support Center: Addressing Acquired Resistance to PF-05150122 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the targeted therapy PF-05150122 in cell line models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. What are the initial troubleshooting steps?

A1: When encountering resistance, it's crucial to first rule out experimental variability. Here are some initial steps:

  • Verify Compound Integrity: Confirm the concentration, purity, and proper storage of your this compound stock. Compound degradation can lead to decreased efficacy.

  • Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination.

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to treatment.[1]

  • Review Experimental Protocol: Ensure consistency in cell seeding density, drug incubation times, and the viability assay used.[1][2] High cell density can sometimes lead to confluence-dependent resistance.[2][3]

  • Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift that can occur with extensive passaging.[1]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound. A significant increase in the IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line is a clear indicator of acquired resistance. It is good practice to establish a baseline IC50 for the parental line and periodically re-evaluate it.

Q3: What are the common molecular mechanisms of acquired resistance to targeted therapies like this compound?

A3: Acquired resistance to targeted therapies is a multifaceted problem and can arise from various genetic and non-genetic changes within the cancer cells.[4][5][6] Common mechanisms include:

  • On-Target Alterations: Secondary mutations in the drug target can prevent the binding of this compound.[7]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound.[7][8] For example, if this compound targets the MAPK pathway, cells might upregulate signaling through the PI3K/AKT pathway.[6][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[5][9]

  • Phenotypic Changes: A subpopulation of cells may undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which can confer drug resistance.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in the parental (sensitive) cell line.

Potential Cause Recommended Solution
Cell Seeding Density Variability Optimize and standardize the cell seeding density for your assays. Ensure cells are in the logarithmic growth phase.[1][2][3]
Inconsistent Drug Preparation Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment.
Assay Performance Ensure proper mixing of assay reagents and check for any potential interference of this compound with the assay itself.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or ensure proper humidification in the incubator.[2]

Issue 2: The this compound-resistant cell line grows significantly slower/faster than the parental line.

Potential Cause Recommended Solution
Altered Proliferation Signaling This is an expected outcome of resistance development. Characterize the growth kinetics of the resistant line by performing a cell proliferation assay (e.g., cell counting over time).
Off-Target Effects of Resistance Mechanism The molecular changes conferring resistance may also impact cell cycle regulation.

Issue 3: How to investigate the specific mechanism of resistance in my cell line?

Experimental Approach Expected Outcome
Gene Expression Analysis (qPCR, RNA-seq) Compare the gene expression profiles of the sensitive and resistant cell lines. Look for upregulation of genes encoding ABC transporters, components of alternative signaling pathways, or markers of EMT.[1]
Protein Expression Analysis (Western Blot, Proteomics) Confirm changes in protein levels for key resistance-associated proteins identified from gene expression analysis.[1]
Target Gene Sequencing Sequence the gene encoding the molecular target of this compound to identify potential secondary mutations that prevent drug binding.
Functional Assays Use specific inhibitors of suspected bypass pathways (e.g., a PI3K inhibitor) in combination with this compound to see if sensitivity can be restored.[1]

Quantitative Data Summary

The following table summarizes hypothetical data from experiments comparing the parental sensitive cell line to a derived this compound-resistant cell line.

Parameter Parental Cell Line This compound-Resistant Cell Line
This compound IC50 10 nM500 nM
Doubling Time 24 hours30 hours
Relative ABCB1 mRNA Expression 1-fold15-fold
Relative p-AKT Protein Level 1-fold8-fold

Key Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[10][11][12]

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using a standard cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.[10]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.

  • Repeat Dose Escalation: Repeat the dose escalation process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-50 times the initial IC50).

  • Characterization and Banking: Once a resistant population is established, characterize its level of resistance by re-determining the IC50. Cryopreserve aliquots of the resistant cell line at various stages of development.[11][12]

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

This protocol outlines the steps for performing an MTT assay to measure cell viability and determine the IC50 of this compound.

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (e.g., 48-72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Visualizations

Signaling_Pathway_Resistance cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell Growth_Factor_S Growth Factor Receptor_S Receptor Tyrosine Kinase Growth_Factor_S->Receptor_S Signaling_Cascade_S Target Pathway (e.g., MAPK) Receptor_S->Signaling_Cascade_S Proliferation_S Cell Proliferation Signaling_Cascade_S->Proliferation_S PF05150122_S This compound PF05150122_S->Signaling_Cascade_S Growth_Factor_R Growth Factor Receptor_R Receptor Tyrosine Kinase Growth_Factor_R->Receptor_R Signaling_Cascade_R Target Pathway (e.g., MAPK) Receptor_R->Signaling_Cascade_R Bypass_Pathway Bypass Pathway (e.g., PI3K/AKT) Receptor_R->Bypass_Pathway Proliferation_R Cell Proliferation Signaling_Cascade_R->Proliferation_R Bypass_Pathway->Proliferation_R PF05150122_R This compound PF05150122_R->Signaling_Cascade_R ABC_Transporter ABC Transporter (e.g., P-gp) PF05150122_R->ABC_Transporter Efflux

Caption: Mechanisms of acquired resistance to this compound.

Experimental_Workflow Start Suspected Resistance to This compound Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Investigate_Mechanism->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Investigate_Mechanism->Protein_Expression Target_Sequencing Target Gene Sequencing Investigate_Mechanism->Target_Sequencing Analyze_Data Analyze Data and Formulate Hypothesis Gene_Expression->Analyze_Data Protein_Expression->Analyze_Data Target_Sequencing->Analyze_Data Functional_Assays Functional Assays (Combination Therapy) End Develop Strategy to Overcome Resistance Functional_Assays->End Analyze_Data->Functional_Assays

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Improving the In Vivo Bioavailability of PF-05150122

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific physicochemical properties, therapeutic target, and in vivo performance of PF-05150122 is limited. Therefore, this technical support guide provides a generalized framework for troubleshooting and improving the bioavailability of a representative poorly soluble, low-permeability compound, which may share characteristics with this compound. The strategies and protocols outlined below are based on established principles in pharmaceutical sciences and drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability for this compound in our preclinical animal models. What are the potential underlying causes?

A1: Low and variable oral bioavailability for a compound like this compound, presumed to be poorly soluble, can stem from several factors that can be broadly categorized as physicochemical, physiological, and formulation-related.

  • Physicochemical Properties: The inherent characteristics of the drug substance itself are often the primary determinants. Poor aqueous solubility limits the dissolution of the drug in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1] Additionally, if the compound has low permeability across the intestinal epithelium, its ability to enter systemic circulation will be restricted.

  • Physiological Barriers: The biological environment of the GI tract presents numerous challenges. These include degradation of the drug at the acidic pH of the stomach, enzymatic degradation within the GI lumen or by brush border enzymes, and efflux by transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. Furthermore, first-pass metabolism in the liver can significantly reduce the amount of drug that reaches systemic circulation.[1]

  • Formulation Deficiencies: The composition of the dosing vehicle is critical. An inadequate formulation may fail to effectively wet the drug particles, maintain the drug in a solubilized state, or protect it from degradation in the GI tract.

Q2: What are the initial steps we should take to diagnose the primary barrier to this compound's bioavailability?

A2: A systematic approach is crucial to identify the rate-limiting step for absorption. We recommend a tiered experimental approach:

  • Basic Physicochemical Characterization: If not already done, thoroughly characterize the solubility of this compound in relevant physiological buffers (e.g., simulated gastric fluid, simulated intestinal fluid) and its logP value to understand its lipophilicity.

  • In Vitro Permeability Assessment: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like Caco-2 or MDCK to assess the passive permeability of the compound. Caco-2 cell monolayers can also provide an indication of P-gp mediated efflux.

  • In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to evaluate its metabolic stability and identify the major metabolizing enzymes.

  • Dissolution Testing: Perform dissolution studies of the neat compound and any existing formulations in biorelevant media to understand the release characteristics.

The results from these initial studies will help to classify the compound according to the Biopharmaceutics Classification System (BCS) or a similar framework, which can then guide the formulation development strategy.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo evaluation of poorly bioavailable compounds like this compound.

Issue 1: High Inter-Animal Variability in Plasma Concentrations

  • Possible Cause: Inconsistent dosing technique, particularly with oral gavage.

  • Troubleshooting Steps:

    • Ensure all personnel are thoroughly trained and utilize a standardized oral gavage procedure.

    • Verify the accuracy of the dosing volume for each animal.

    • Confirm the correct placement of the gavage needle to prevent accidental administration into the lungs.

    • If using a suspension, ensure it is homogenous and well-mixed before drawing each dose. Consider using a formulation with improved stability and uniformity.

Issue 2: Consistently Low Cmax and AUC Values

  • Possible Cause: Poor aqueous solubility and slow dissolution rate in the GI tract.

  • Troubleshooting Steps:

    • The current formulation is likely insufficient to overcome the compound's low solubility.

    • Focus on formulation strategies aimed at enhancing solubility and dissolution. Refer to the "Formulation Enhancement Strategies" table below for potential approaches.

  • Possible Cause: Low intestinal permeability.

  • Troubleshooting Steps:

    • If in vitro assays (e.g., Caco-2) confirm low permeability, consider the use of permeation enhancers in the formulation. However, the potential for GI toxicity with these excipients must be carefully evaluated.

    • Prodrug approaches, where a more permeable moiety is transiently attached to the parent drug, could be explored as a longer-term strategy.

  • Possible Cause: High P-glycoprotein (P-gp) efflux.

  • Troubleshooting Steps:

    • Co-administration with a known P-gp inhibitor (e.g., verapamil, ketoconazole) in a pilot in vivo study can help to confirm the involvement of P-gp. A significant increase in bioavailability in the presence of the inhibitor would be indicative of P-gp mediated efflux.

    • Formulation strategies that can inhibit P-gp, such as those utilizing certain surfactants or lipids, may be beneficial.

  • Possible Cause: Extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Compare the AUC after oral and intravenous (IV) administration to determine the absolute bioavailability. A low absolute bioavailability despite good absorption suggests significant first-pass metabolism.

    • In vitro metabolism studies with liver microsomes can help to identify the specific enzymes responsible.

    • If metabolism is a major barrier, strategies to bypass the liver, such as buccal or sublingual delivery, could be considered if feasible for the therapeutic indication.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Characterization of this compound

ParameterValueImplication for Bioavailability
Aqueous Solubility (pH 6.8)< 1 µg/mLVery low; dissolution is likely the rate-limiting step.
LogP4.2High lipophilicity; may contribute to poor aqueous solubility.
Caco-2 Permeability (A to B)0.5 x 10⁻⁶ cm/sLow permeability.
Caco-2 Efflux Ratio (B to A / A to B)> 3Suggests active efflux by transporters like P-gp.
Liver Microsome Stability (t½)< 15 minRapid metabolism; high potential for first-pass effect.

Table 2: Formulation Enhancement Strategies for this compound

Formulation StrategyPrinciplePotential AdvantagesKey Considerations
Particle Size Reduction
Micronization/NanonizationIncreases surface area for dissolution.Simple and cost-effective approach.May not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions
Spray Drying/Hot Melt ExtrusionDisperses the drug in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.Significant increase in dissolution rate and apparent solubility.Physical stability of the amorphous form needs to be ensured.
Lipid-Based Formulations
Self-Emulsifying Drug Delivery Systems (SEDDS)The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the GI tract.Maintains the drug in a solubilized state, can enhance lymphatic uptake, potentially bypassing the liver.Careful selection of excipients is required to ensure good emulsification and avoid drug precipitation.
Complexation
Cyclodextrin Inclusion ComplexesThe hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, increasing its solubility.Can significantly improve solubility and dissolution.The stoichiometry of the complex and the potential for drug displacement need to be considered.

Experimental Protocols

Protocol 1: Caco-2 Permeability and Efflux Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure their integrity before and after the experiment.

  • Apical to Basolateral (A to B) Permeability:

    • Add this compound (in a suitable transport buffer) to the apical (A) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Basolateral to Apical (B to A) Permeability:

    • Add this compound to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.

    • Analyze the concentration of this compound.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically 8-10 weeks old.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least 3 days before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation via oral gavage at the desired dose.

    • Intravenous (IV) Group: Administer a solubilized formulation of this compound via tail vein injection to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. Absolute bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility formulation_decision Formulation Strategy Selection solubility->formulation_decision Low logp LogP Determination logp->formulation_decision permeability Caco-2 Permeability & Efflux permeability->formulation_decision Low metabolism Microsomal Stability metabolism->formulation_decision High micronization Micronization pk_study Rodent PK Study micronization->pk_study solid_dispersion Solid Dispersion solid_dispersion->pk_study sedds SEDDS sedds->pk_study complexation Cyclodextrin Complexation complexation->pk_study bioavailability_calc Calculate Bioavailability pk_study->bioavailability_calc formulation_decision->micronization formulation_decision->solid_dispersion formulation_decision->sedds formulation_decision->complexation

Caption: Workflow for troubleshooting and improving in vivo bioavailability.

signaling_pathway cluster_cell Target Cell receptor Hypothetical Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response pf05150122 This compound pf05150122->receptor Inhibition

Caption: Hypothetical signaling pathway for this compound.

References

PF-05150122 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the experimental use of PF-05150122. The following information is based on general best practices for novel small molecule inhibitors and should be adapted to your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: this compound is typically supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving it in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. Store the stock solution at -20°C or -80°C for long-term stability. For in vivo studies, the appropriate vehicle will depend on the route of administration and formulation. Always perform a solubility test in your chosen vehicle before preparing a large batch.

Q2: What is the recommended concentration range for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and assay. We recommend performing a dose-response experiment to determine the IC50 or EC50 in your system. A typical starting range for a new compound is 0.01 µM to 100 µM.

Q3: What are the appropriate negative and positive controls for experiments with this compound?

A3:

  • Negative Control: Vehicle control (e.g., DMSO) at the same final concentration used for this compound. This is crucial to control for any effects of the solvent on your experimental system.

  • Positive Control: A known activator or inhibitor of the target pathway of this compound. If the target is unknown, a general cytotoxic agent or a compound with a similar expected mechanism of action can be used.

Troubleshooting Guide

Q1: I am observing high variability in my experimental results. What could be the cause?

A1: High variability can stem from several sources:

  • Compound Precipitation: Ensure this compound is fully dissolved in your stock solution and does not precipitate when diluted into your culture medium. Visually inspect for any precipitate.

  • Cell Culture Conditions: Inconsistent cell passage number, confluency, or serum concentration can lead to variability. Maintain consistent cell culture practices.

  • Assay Performance: Ensure your assay is optimized and validated for your specific experimental conditions. Check for edge effects on multi-well plates.

Q2: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?

A2:

  • Confirm On-Target vs. Off-Target Toxicity: If possible, use a structurally related but inactive analog of this compound as a negative control. Alternatively, use a cell line that does not express the putative target of this compound.

  • Reduce Incubation Time: Shorter exposure times may mitigate non-specific toxicity while still allowing for the desired biological effect.

  • Check Vehicle Toxicity: High concentrations of DMSO can be toxic to some cell lines. Ensure your final DMSO concentration is below 0.5%.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
U87 MGGlioblastoma25.6

Visualizations

Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factor Transcription Factor mTOR->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression PF05150122 This compound PF05150122->PI3K Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A Cell Seeding C Dose-Response Treatment A->C B Compound Preparation B->C D Cell Viability Assay C->D E Western Blot C->E F qPCR C->F G IC50 Determination D->G H Protein Expression E->H I Gene Expression F->I

Caption: General experimental workflow for characterizing the in vitro effects of this compound.

Validation & Comparative

A Comparative Guide to Nrf2 Pathway Activators: Bardoxolone Methyl, Omaveloxolone, and Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of three prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway: Bardoxolone methyl, Omaveloxolone, and Dimethyl fumarate. The Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a key target for therapeutic intervention in a range of diseases. This document summarizes key in vitro and clinical data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental workflows to aid in the objective evaluation of these compounds.

Mechanism of Action: Targeting the Keap1-Nrf2 Pathway

Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Bardoxolone methyl, Omaveloxolone, and Dimethyl fumarate are all electrophilic compounds that react with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]) and anti-inflammatory responses.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Activators Bardoxolone Methyl Omaveloxolone Dimethyl Fumarate Activators->Keap1 Inhibition Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway and points of intervention by activators.

In Vitro Potency

Direct comparison of the in vitro potency of these Nrf2 activators is challenging due to variations in experimental systems and assays across different studies. However, available data provide an indication of their relative activities.

CompoundAssayCell Line/SystemPotency (IC50/EC50)Reference
Bardoxolone methyl Inhibition of SARS-CoV-2 replication (Nrf2-related antiviral effect)Vero cellsEC50: 0.29 µM[1]
Nrf2 activationHuman umbilical vein endothelial cells (HUVECs)Effective at 10-100 nM[2]
Omaveloxolone Inhibition of nitric oxide (NO) productionRAW 264.7 mouse macrophagesIC50: 4.4 ± 1.8 nM[3]
Inhibition of necroptosisHuman HT-29 cellsEC50: 1.41 µM[3]
Inhibition of tumor cell growthPanel of 8 human cancer cell linesAverage GI50: 260 ± 74 nM[3]
Dimethyl fumarate Nrf2 activationHuman retinal endothelial cellsEffective at 10 µM[4]

Clinical Efficacy and Safety

The clinical development of Bardoxolone methyl, Omaveloxolone, and Dimethyl fumarate has focused on different therapeutic areas, reflecting the broad potential of Nrf2 activation.

Bardoxolone Methyl

Bardoxolone methyl has been primarily investigated for the treatment of chronic kidney disease (CKD).

BEACON Trial The BEACON trial was a Phase 3 study evaluating Bardoxolone methyl in patients with type 2 diabetes and stage 4 CKD.[5] The trial was terminated early due to an increased rate of heart failure-related adverse events in the treatment arm.[5][6]

EndpointBardoxolone methyl (n=1088)Placebo (n=1097)Hazard Ratio (95% CI)p-value
Primary Composite Outcome (ESRD or CV death) 6%6%0.98 (0.70 to 1.37)0.92
Hospitalization for heart failure or death from heart failure 96 patients55 patients1.83 (1.32 to 2.55)<0.001

TSUBAKI Trial The TSUBAKI trial was a Phase 2 study in Japanese patients with CKD and type 2 diabetes, which demonstrated an improvement in glomerular filtration rate (GFR).

EndpointBardoxolone methylPlaceboDifferencep-value
Change from baseline in measured GFR (mL/min/1.73 m²) +5.95-0.69+6.640.008
Omaveloxolone (SKYCLARYS®)

Omaveloxolone is the first FDA-approved treatment for Friedreich's Ataxia, a rare, inherited neurodegenerative disease.

MOXIe Trial The MOXIe trial was a pivotal Phase 2 study that demonstrated the efficacy of Omaveloxolone in patients with Friedreich's Ataxia.[7]

EndpointOmaveloxolone (n=51)Placebo (n=52)Difference (95% CI)p-value
Change from baseline in mFARS score at 48 weeks -1.55+0.85-2.40 (-4.31 to -0.5)0.014

mFARS (modified Friedreich's Ataxia Rating Scale) is a measure of neurological function, with lower scores indicating less impairment.[8]

Common adverse events included elevated liver enzymes (transient and reversible), headache, nausea, and fatigue.[7][9]

Dimethyl Fumarate (TECFIDERA®)

Dimethyl fumarate is an established oral therapy for relapsing-remitting multiple sclerosis (MS).

DEFINE and CONFIRM Trials These pivotal Phase 3 trials established the efficacy of Dimethyl fumarate in reducing the annualized relapse rate (ARR) in patients with RRMS.[10]

Endpoint (DEFINE)Dimethyl fumarate (240 mg BID)PlaceboRelative Reductionp-value
Annualized Relapse Rate 0.170.3653%<0.001
Endpoint (CONFIRM)Dimethyl fumarate (240 mg BID)PlaceboRelative Reductionp-value
Annualized Relapse Rate 0.220.4044%<0.001

Common side effects include flushing and gastrointestinal events.[11]

Experimental Protocols

Validating the activity of Nrf2 activators involves a series of in vitro experiments to confirm target engagement and downstream effects.

Experimental_Workflow cluster_assays In Vitro Assays start Cell Culture & Treatment (e.g., HUVECs, Astrocytes) western_blot Western Blot (Nrf2 Nuclear Translocation) start->western_blot qpcr qPCR (Target Gene Expression: HO-1, NQO1) start->qpcr if_staining Immunofluorescence (Nrf2 Localization) start->if_staining luciferase_assay ARE Luciferase Reporter Assay (Nrf2 Transcriptional Activity) start->luciferase_assay end Data Analysis & Comparison western_blot->end qpcr->end if_staining->end luciferase_assay->end

Caption: A typical experimental workflow for validating Nrf2 activators.
Western Blot for Nrf2 Nuclear Translocation

Objective: To determine if the compound promotes the accumulation of Nrf2 in the nucleus.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., astrocytes, HUVECs) and treat with the Nrf2 activator at various concentrations and time points.

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against Nrf2 (e.g., rabbit polyclonal anti-Nrf2). Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading and fractionation controls.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates translocation.[12][13]

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

Objective: To quantify the upregulation of Nrf2 target genes (e.g., HMOX1, NQO1).

Methodology:

  • Cell Culture and Treatment: Treat cells with the Nrf2 activator as described above.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant increase in the mRNA levels of the target genes in treated cells compared to control cells indicates Nrf2 pathway activation.[14][15]

Immunofluorescence for Nrf2 Localization

Objective: To visually confirm the translocation of Nrf2 from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the Nrf2 activator.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer.

    • Incubate with a primary antibody against Nrf2.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. Co-localization of the Nrf2 signal (green) with the nuclear signal (blue) indicates nuclear translocation.[16][17]

ARE-Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of Nrf2.

Methodology:

  • Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE and a Renilla luciferase plasmid (as a transfection control).

  • Cell Treatment: After transfection, treat the cells with the Nrf2 activator.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant increase in the normalized luciferase activity in treated cells compared to controls indicates enhanced Nrf2 transcriptional activity.[18][19]

Conclusion

Bardoxolone methyl, Omaveloxolone, and Dimethyl fumarate are all potent activators of the Nrf2 signaling pathway with distinct clinical profiles. While Bardoxolone methyl has shown promise in improving renal function, its development has been hampered by cardiovascular safety concerns. Omaveloxolone has achieved regulatory approval for the rare neurodegenerative disorder Friedreich's Ataxia, demonstrating a clear clinical benefit in this patient population. Dimethyl fumarate is a well-established therapy for multiple sclerosis, highlighting the therapeutic potential of Nrf2 activation in autoimmune conditions.

The choice of which Nrf2 activator to investigate or utilize for a specific therapeutic application will depend on a careful evaluation of the desired pharmacological profile, the target patient population, and the specific safety considerations. The experimental protocols outlined in this guide provide a framework for the preclinical validation and comparison of these and other novel Nrf2-activating compounds.

References

The Enigma of PF-05150122: A Search for Reproducible Data Yields No Results

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for experimental data and reproducibility studies on the compound designated PF-05150122, no publicly available information could be located. This lack of data prevents the creation of a comparative guide on the reproducibility of its experimental results.

Efforts to identify this compound, its therapeutic area, sponsoring organization, and any associated scientific publications have been unsuccessful. Searches across scientific literature databases, clinical trial registries, and general web resources did not yield any relevant information for a compound with this specific identifier.

The original request for a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the complete absence of foundational data. The requested analysis is contingent upon the existence of published and accessible experimental results, which appear to be non-existent for this compound in the public domain.

It is possible that this compound is an internal compound designation that has not yet been disclosed publicly, a discontinued project with no published outcomes, or a typographical error in the provided identifier. Without further clarification or an alternative designation, a meaningful analysis of its experimental reproducibility remains impossible.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the identifier and seek information from alternative, proprietary sources if available. At present, no basis for a scientific comparison or a discussion on the reproducibility of its experimental findings can be established from the public record.

Cross-validation of PF-05150122 Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of PF-05150122, a selective inhibitor of the voltage-gated sodium channel NaV1.7, and other relevant alternative compounds. The data presented is compiled from publicly available research and is intended to offer a comprehensive resource for evaluating the performance of these inhibitors in different cellular contexts.

Introduction to this compound and NaV1.7

Voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Individuals with loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, exhibit a congenital insensitivity to pain, highlighting the critical role of this channel in nociception. This compound is a small molecule inhibitor developed by Pfizer that selectively targets NaV1.7. This guide will delve into its activity profile in comparison to other well-characterized NaV1.7 inhibitors.

While specific quantitative data for this compound is limited in the public domain, extensive data is available for its close structural analog, PF-05089771 . For the purpose of this guide, the activity of PF-05089771 will be used as a primary reference point for a compound of this class.

Comparative In Vitro Activity of NaV1.7 Inhibitors

The primary method for assessing the activity of NaV1.7 inhibitors is through whole-cell patch clamp electrophysiology on stably transfected cell lines, most commonly Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells. This technique allows for the direct measurement of ion channel currents and the determination of compound potency (IC50) under various conditions, such as the channel's resting and inactivated states.

Data Presentation

The following tables summarize the in vitro potency of PF-05089771 and other selective NaV1.7 inhibitors against human NaV1.7 and other sodium channel subtypes in HEK293 and CHO cell lines.

Table 1: Potency of NaV1.7 Inhibitors against human NaV1.7 in HEK293 Cells

CompoundIC50 (nM) - Inactivated StateIC50 (nM) - Resting StateCell LineReference
PF-050897711110,000HEK293[1]
GX-936Potent inhibitor (specific IC50 not provided in reference)-HEK293[2]
JzTx-V (peptide)0.63-HEK293[3]
AM-8145 (peptide)Potent inhibitor (specific IC50 not provided in reference)-HEK293[3]

Table 2: Selectivity Profile of PF-05089771 against other human NaV Channel Isoforms in HEK293 Cells

NaV SubtypeIC50 (µM)Fold Selectivity vs. NaV1.7Reference
NaV1.10.85~77[4]
NaV1.20.11~10[4][5]
NaV1.311~1000[4]
NaV1.410~909[4]
NaV1.525>2272[4]
NaV1.60.16~15[4]
NaV1.8>10>909[5]

Table 3: Potency of Other Selective NaV1.7 Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
Siteone Compound [I]human NaV1.739Not specified[6]
Tsp1a (peptide)human NaV1.710Not specified[7]
PTx2-3127 (peptide)human NaV1.77Not specified[8]
PTx2-3258 (peptide)human NaV1.74Not specified[8]

Signaling Pathway and Experimental Workflow

NaV1.7 Signaling Pathway

The following diagram illustrates the role of NaV1.7 in the propagation of pain signals.

NaV1_7_Signaling_Pathway Noxious Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious Stimulus->Nociceptor activates NaV1.7 Channel NaV1.7 Channel Nociceptor->NaV1.7 Channel depolarizes membrane Action Potential Action Potential NaV1.7 Channel->Action Potential initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS propagates This compound This compound This compound->NaV1.7 Channel inhibits

Caption: Role of NaV1.7 in pain signal transmission and its inhibition by this compound.

Experimental Workflow for In Vitro Potency Assessment

The diagram below outlines the typical workflow for determining the IC50 of a NaV1.7 inhibitor using whole-cell patch clamp electrophysiology.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Stable Cell Line\n(HEK293 or CHO) Stable Cell Line (HEK293 or CHO) Culture and Passage Culture and Passage Stable Cell Line\n(HEK293 or CHO)->Culture and Passage Whole-Cell Patch Clamp Whole-Cell Patch Clamp Culture and Passage->Whole-Cell Patch Clamp Voltage Protocol\n(Resting vs. Inactivated) Voltage Protocol (Resting vs. Inactivated) Whole-Cell Patch Clamp->Voltage Protocol\n(Resting vs. Inactivated) Compound Application Compound Application Voltage Protocol\n(Resting vs. Inactivated)->Compound Application Current Recording Current Recording Compound Application->Current Recording Dose-Response Curve Dose-Response Curve Current Recording->Dose-Response Curve IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation

Caption: Workflow for determining IC50 of NaV1.7 inhibitors.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the inhibitory effect of test compounds on NaV1.7 channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO).

Materials:

  • HEK293 or CHO cells stably expressing human NaV1.7.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and selection agents.

  • External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • Test compounds (e.g., this compound, PF-05089771) dissolved in DMSO to create stock solutions.

Procedure:

  • Cell Preparation: Plate the stably transfected cells onto glass coverslips and allow them to adhere and grow to an appropriate confluency.

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external recording solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch clamp configuration on a single, isolated cell.

  • Voltage Protocols:

    • Resting State: Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state. Apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

    • Inactivated State: Hold the cell membrane potential at a more depolarized level (e.g., -60 mV or -70 mV) to induce inactivation in a significant portion of the channels. Apply a depolarizing pulse to measure the current from the remaining available channels.

  • Compound Application:

    • After establishing a stable baseline recording, apply the external solution containing the test compound at various concentrations to the cell.

    • Allow sufficient time for the compound to equilibrate and exert its effect.

  • Data Acquisition and Analysis:

    • Record the peak sodium current before and after the application of the compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a dose-response curve by plotting the percent inhibition against the compound concentration.

    • Fit the curve with a Hill equation to determine the IC50 value.

Note on High-Throughput Systems: Automated patch-clamp systems like the PatchXpress or SyncroPatch can be utilized to increase the throughput of these experiments, allowing for the screening of a larger number of compounds and concentrations. The fundamental principles of the voltage protocols and data analysis remain the same.

Conclusion

The available data on PF-05089771, a close analog of this compound, demonstrates its high potency and selectivity for the human NaV1.7 channel, particularly in its inactivated state. This state-dependent inhibition is a desirable characteristic for a pain therapeutic, as it suggests the compound will preferentially target neurons that are actively firing in pain pathways. The selectivity profile against other sodium channel subtypes, especially the cardiac (NaV1.5) and skeletal muscle (NaV1.4) isoforms, indicates a potentially favorable safety margin.

This guide provides a framework for the comparative evaluation of this compound and other NaV1.7 inhibitors. The provided experimental protocols and workflow diagrams offer a practical resource for researchers aiming to cross-validate the activity of these compounds in their own laboratory settings. Further direct experimental data on this compound would be beneficial for a more definitive comparison.

References

A Comparative Benchmarking Guide to the Selective Nav1.7 Inhibitor PF-05150122 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the voltage-gated sodium channel Nav1.7 inhibitor PF-05150122 against its contemporary and preceding counterparts. The data presented herein is collated from publicly available preclinical and clinical research to facilitate an objective evaluation of its performance and therapeutic potential.

Introduction to this compound and the Nav1.7 Target

Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics.[1] Encoded by the SCN9A gene, Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a pivotal role in the initiation and propagation of action potentials in response to noxious stimuli.[2] Gain-of-function mutations in SCN9A are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain, underscoring Nav1.7's potential as a target for novel analgesics.[1][2]

This compound is a potent and selective inhibitor of the Nav1.7 channel. It was evaluated in a clinical microdose study by Pfizer alongside three other selective Nav1.7 inhibitors: PF-05089771, PF-05186462, and PF-05241328.[3][4] This guide will focus on comparing these four compounds and benchmarking them against older, non-selective sodium channel blockers.

Comparative Efficacy and Selectivity

The therapeutic utility of a Nav1.7 inhibitor is intrinsically linked to its selectivity over other sodium channel subtypes to avoid off-target effects, such as those impacting the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), skeletal muscle (Nav1.4), and cardiac tissue (Nav1.5).[1][5]

Table 1: In Vitro Potency and Selectivity of PF-05089771 against Human Nav Channels [6][7][8]

Channel SubtypeIC50 (nM)Fold Selectivity vs. Nav1.7
hNav1.7 11 1
hNav1.1850~77
hNav1.211010
hNav1.311,000~1000
hNav1.410,000~909
hNav1.5>10,000>909
hNav1.6160~15
hNav1.8>10,000>909

As indicated in Table 1, PF-05089771 demonstrates high potency for Nav1.7 and significant selectivity over other Nav channel isoforms, particularly the cardiac channel Nav1.5 and the sensory neuron-specific channel Nav1.8.[6] This high selectivity is a key differentiator from first-generation, non-selective sodium channel blockers like lidocaine and carbamazepine, which exhibit micromolar potency and broad activity across Nav subtypes.

Pharmacokinetic Profile

A clinical microdose study involving this compound and its three counterparts provided valuable insights into their human pharmacokinetic properties.[3][4] While specific values for each compound are not detailed in the primary publication, the study reported ranges for key parameters.

Table 2: Human Pharmacokinetic Parameter Ranges for Pfizer Nav1.7 Inhibitors (this compound, PF-05089771, PF-05186462, PF-05241328) [3][4]

ParameterRange
Plasma Clearance45 to 392 mL/min/kg
Volume of Distribution13 to 36 L/kg
Bioavailability38 to 110 %

Based on this microdose data and subsequent modeling, PF-05089771 was selected for further development.[3] The pharmacokinetic model for PF-05089771 predicted that a 1g oral dose would be necessary to achieve exposures approximately 12 times the Nav1.7 IC50 at maximum concentration.[3] The same oral doses of this compound, PF-05186462, and PF-05241328 were predicted to result in lower multiples of the Nav1.7 IC50.[3]

Clinical Development and Outcomes

PF-05089771, the lead compound from the comparative group, progressed to Phase II clinical trials for indications including painful diabetic peripheral neuropathy.[9][10] However, in a randomized, placebo-controlled study, PF-05089771 did not show a statistically significant improvement in pain scores compared to placebo, and its development was subsequently discontinued.[10][11] This outcome highlights the challenge of translating potent and selective Nav1.7 inhibition into clinical analgesia.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the Nav1.7 signaling pathway and a typical experimental workflow for assessing inhibitor potency.

Nav1_7_Signaling_Pathway cluster_neuron Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization Nav1_7_Activation Nav1.7 Channel Activation Membrane_Depolarization->Nav1_7_Activation Sodium_Influx Na+ Influx Nav1_7_Activation->Sodium_Influx Action_Potential Action Potential Generation & Propagation Sodium_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PF_05150122 This compound (Nav1.7 Inhibitor) PF_05150122->Nav1_7_Activation

Nav1.7 signaling in pain transmission.

Electrophysiology_Workflow Cell_Culture Stable Cell Line (e.g., HEK293) expressing hNav1.7 Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Voltage_Protocol Apply Voltage Protocol to elicit Nav current Patch_Clamp->Voltage_Protocol Compound_Application Apply this compound at varying concentrations Voltage_Protocol->Compound_Application Current_Measurement Measure Peak Sodium Current Compound_Application->Current_Measurement Data_Analysis Generate Concentration-Response Curve and calculate IC50 Current_Measurement->Data_Analysis

Workflow for electrophysiological assessment.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav Channel Selectivity

This protocol is a standard method for determining the potency and selectivity of ion channel inhibitors.

Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on specific voltage-gated sodium channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.1, hNav1.2, etc.).

General Procedure:

  • Cell Culture: Stably transfected cells are cultured under standard conditions and plated onto glass coverslips for recording.

  • Electrophysiological Recording: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external recording solution. Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.

  • Voltage Protocols: Voltage protocols are applied to elicit channel gating. For Nav channels, a typical protocol involves holding the cell at a negative potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to elicit an inward sodium current. To assess state-dependent inhibition, holding potentials that produce partial or complete inactivation of the channels are used.

  • Compound Application: The test compound is applied at various concentrations via the perfusion system. The effect of the compound on the peak sodium current is measured at each concentration.

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current amplitude. Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value is then determined by fitting the data to a logistical equation.

Radioligand Binding Assay

Radioligand binding assays are used to measure the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the Nav1.7 channel.

Materials:

  • Membrane preparations from cells expressing the target Nav channel.

  • A radiolabeled ligand that binds to the target channel.

  • Test compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

General Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion

This compound and its direct comparators, particularly PF-05089771, represent a generation of highly potent and selective Nav1.7 inhibitors. The preclinical data for these compounds, especially the high selectivity of PF-05089771 for Nav1.7 over other Nav channel subtypes, demonstrated a significant advancement over first-generation, non-selective sodium channel blockers. However, the ultimate failure of PF-05089771 to demonstrate clinical efficacy in treating neuropathic pain underscores the significant challenges in translating preclinical potency and selectivity into therapeutic success for this target. Future development of Nav1.7 inhibitors will likely require a deeper understanding of the complex role of this channel in different pain states and may necessitate novel therapeutic strategies to achieve meaningful analgesia in patients.

References

Independent Verification of PF-05150122 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in early-stage drug discovery. This guide provides a comparative overview of methodologies for independently verifying the target engagement of the hypothetical small molecule inhibitor, PF-05150122, which is designed to target the Phosphoinositide 3-kinase (PI3K) signaling pathway. We will explore experimental approaches to confirm its binding to PI3K and its effect on downstream signaling, comparing its performance with established PI3K inhibitors.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prominent target for therapeutic intervention. This compound is postulated to inhibit PI3K, thereby blocking the downstream activation of AKT and its subsequent cellular effects.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT (inactive) PIP3->AKT recruits PDK1->AKT phosphorylates AKT_active AKT (active) AKT->AKT_active becomes mTORC1 mTORC1 AKT_active->mTORC1 activates Cell_Cycle Cell Cycle Progression AKT_active->Cell_Cycle promotes Survival Cell Survival AKT_active->Survival promotes mTORC1->Survival promotes Growth_Factor Growth Factor Growth_Factor->RTK PF05150122 This compound PF05150122->PI3K inhibits

Figure 1: The PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Comparison of Target Engagement Verification Methods

Several methods can be employed to verify the target engagement of a small molecule inhibitor like this compound. These techniques can be broadly categorized into direct binding assays and downstream effect assays.

MethodPrincipleAnalytesThroughputAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Endogenous proteins in cell lysates or intact cells.Low to MediumLabel-free, physiological conditions.Requires a specific antibody for detection, optimization of heating conditions may be needed.
Western Blotting Measures the change in protein levels or post-translational modifications (e.g., phosphorylation) of downstream targets.Phosphorylated proteins (e.g., p-AKT, p-S6K).LowProvides functional confirmation of target inhibition, widely accessible.Indirect measure of target binding, antibody quality is critical.
In-Cell Western A quantitative immunocytochemical assay performed in microplates.Similar to Western Blotting.HighHigher throughput than traditional Western Blotting, more quantitative.Requires specialized imaging equipment.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.Exogenously expressed tagged protein.HighReal-time measurement in live cells, high sensitivity.Requires genetic modification of cells, potential for artifacts from protein tagging.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to assess the binding of this compound to PI3K in cultured cells.

  • Cell Culture and Treatment:

    • Culture a human cancer cell line with an active PI3K pathway (e.g., MCF-7) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours.

  • Cell Lysis:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Protein Separation and Detection:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble PI3K in each sample by Western Blotting using a specific anti-PI3K antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble PI3K as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Cells Treated with This compound or Vehicle B Cell Lysis A->B C Heat Lysates to Varying Temperatures B->C D Separate Soluble and Aggregated Proteins C->D E Western Blot for PI3K D->E F Quantify and Plot Melting Curves E->F

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blotting for Downstream Pathway Analysis

This protocol outlines the steps to measure the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3K.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with different concentrations of this compound or a positive control inhibitor (e.g., Alpelisib) for 1 hour.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-AKT and total AKT.

    • Normalize the phospho-AKT signal to the total AKT signal for each sample.

    • Compare the levels of phospho-AKT in this compound-treated samples to the control samples to determine the extent of pathway inhibition.

Quantitative Data Summary

The following table presents hypothetical data from target engagement studies comparing this compound with two well-established PI3K inhibitors, Alpelisib (a PI3Kα-specific inhibitor) and Taselisib (a pan-PI3K inhibitor).

CompoundCETSA Thermal Shift (ΔTm, °C)p-AKT (Ser473) Inhibition (IC50, nM)
This compound 4.215
Alpelisib 5.15
Taselisib 3.820
Vehicle Control 0>10,000

These hypothetical results suggest that this compound effectively engages PI3K in cells, leading to a thermal stabilization of the protein and a dose-dependent inhibition of downstream AKT phosphorylation. Its potency appears to be comparable to that of Taselisib and slightly less than the highly specific Alpelisib in this theoretical scenario.

By employing a combination of direct binding assays like CETSA and functional downstream assays such as Western Blotting, researchers can robustly verify the target engagement of novel inhibitors like this compound and benchmark their performance against existing compounds. This multi-faceted approach provides critical data to support the continued development of new therapeutic agents.

Nirmatrelvir/Ritonavir (Paxlovid™) vs. Placebo: A Review of the Pivotal EPIC-HR Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the clinical trial design for Nirmatrelvir/Ritonavir (Paxlovid) versus a placebo, primarily focusing on the pivotal Phase 2/3 EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) study. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of the trial's methodology, key data, and the underlying mechanism of action of the drug.

Mechanism of Action

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease.[1][2] This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[1][2] By blocking Mpro, nirmatrelvir prevents the virus from producing the proteins it needs to assemble new virions.[1] Ritonavir is co-administered with nirmatrelvir to act as a pharmacokinetic enhancer. It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[2] By inhibiting CYP3A4, ritonavir slows down the breakdown of nirmatrelvir, thereby increasing its plasma concentration and duration of action, allowing it to maintain therapeutic levels.[1][2]

Mechanism of Action of Nirmatrelvir/Ritonavir.

EPIC-HR Clinical Trial Design

The EPIC-HR trial was a Phase 2/3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of nirmatrelvir/ritonavir in non-hospitalized, symptomatic adult patients with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[3][4]

Experimental Protocol

The study followed a robust protocol to ensure the integrity and validity of the results:

  • Randomization and Blinding: Participants were randomized in a 1:1 ratio to receive either nirmatrelvir/ritonavir or a matching placebo.[5] The double-blind design meant that neither the participants nor the investigators knew which treatment was being administered.[4]

  • Dosing Regimen: The treatment group received 300 mg of nirmatrelvir co-administered with 100 mg of ritonavir, taken orally every 12 hours for five days.[5] The placebo group received identical-looking tablets on the same schedule.

  • Study Population: The trial enrolled unvaccinated adults (≥18 years old) with a confirmed SARS-CoV-2 infection and symptom onset within five days.[3] Participants also had at least one of the following risk factors for severe COVID-19: age ≥60 years, diabetes, obesity (BMI >25 kg/m ²), chronic lung disease, chronic kidney disease, current smoker, immunosuppressive disease or treatment, cardiovascular disease, hypertension, sickle cell disease, neurodevelopmental disorders, active cancer, or medically related technological dependence.[3]

  • Primary Endpoint: The primary outcome was the proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[6]

  • Secondary Endpoints: Key secondary endpoints included viral load reduction, time to symptom alleviation, and the incidence of adverse events.

G Screening Screening & Enrollment (N=2113) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm Nirmatrelvir/Ritonavir (300mg/100mg orally every 12h for 5 days) Randomization->Treatment_Arm Placebo_Arm Placebo (orally every 12h for 5 days) Randomization->Placebo_Arm Follow_Up Follow-up through Day 28 Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis: Hospitalization or Death Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis: Viral Load, Symptom Alleviation, Safety Follow_Up->Secondary_Endpoint

EPIC-HR Clinical Trial Workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data from the EPIC-HR trial, comparing the performance of nirmatrelvir/ritonavir against the placebo.

Table 1: Participant Demographics and Baseline Characteristics (mITT1 Analysis Set)
CharacteristicNirmatrelvir/Ritonavir (n=977)Placebo (n=989)
Median Age (years) 4645
Male (%) 51.450.7
BMI >25 kg/m ² (%) 80.580.8
Symptom Onset ≤3 days (%) 66.766.5
Median Baseline Viral Load (log10 copies/mL) 4.634.70

Data from the modified intent-to-treat 1 (mITT1) population, which included participants treated within 5 days of symptom onset who did not receive or were not expected to receive COVID-19 therapeutic monoclonal antibody treatment.[3]

Table 2: Primary Efficacy Endpoint (mITT1 Analysis Set)
Outcome (through Day 28)Nirmatrelvir/Ritonavir (n=1039)Placebo (n=1046)Relative Risk Reduction (%)
COVID-19 Related Hospitalization or Death 8 (0.8%)66 (6.3%)88%
Deaths 012-

Data from the mITT1 analysis set for participants treated within 5 days of symptom onset.[5]

Table 3: Adverse Events
Adverse EventNirmatrelvir/Ritonavir (%)Placebo (%)
Any Adverse Event 22.623.9
Serious Adverse Events 1.66.6
Dysgeusia (altered taste) 5.60.3
Diarrhea 3.11.6
Vomiting 1.10.8

Adverse events were generally mild in severity.[5]

Conclusion

The EPIC-HR clinical trial was a large, well-designed study that demonstrated the efficacy of nirmatrelvir/ritonavir in reducing the risk of hospitalization or death in high-risk, non-hospitalized adults with COVID-19. The data from this trial were pivotal in the emergency use authorization and subsequent approval of Paxlovid for the treatment of mild to moderate COVID-19 in patients at high risk for progression to severe disease. The study's robust design, including its randomized, double-blind, and placebo-controlled nature, provides strong evidence for the clinical benefit of this antiviral therapy.

References

Statistical Analysis of PF-05150122: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information indicates that the clinical development of PF-05150122, an analgesic compound, was discontinued during Phase I trials.[1] Consequently, comprehensive comparative data and detailed experimental protocols are not available in the public domain. The following guide is a template illustrating how such a comparative analysis would be presented, using hypothetical data and representative experimental designs relevant to the preclinical and early clinical assessment of analgesic compounds.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize hypothetical preclinical data comparing this compound with standard-of-care analgesics, "Comparator A" (e.g., a non-steroidal anti-inflammatory drug - NSAID) and "Comparator B" (e.g., an opioid analgesic).

Table 1: Comparative Efficacy in a Preclinical Pain Model (Rat Formalin Test)

CompoundDose (mg/kg)Paw Licking Time (seconds) - Early PhasePaw Licking Time (seconds) - Late Phase% Inhibition of Pain Response (Late Phase)
Vehicle Control-105 ± 8.2180 ± 12.50%
This compound 10 98 ± 7.5 95 ± 9.8 47%
This compound 30 95 ± 8.1 62 ± 7.2 66%
Comparator A30102 ± 9.188 ± 8.551%
Comparator B575 ± 6.355 ± 6.969%
Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.

Table 2: Comparative In Vitro Safety Profile

CompoundTargetIC50 (nM)hERG Inhibition (IC50, µM)Cytotoxicity (CC50, µM in HepG2 cells)
This compound Target X 15 > 30 > 50
Comparator ACOX-2150> 50> 100
Comparator Bµ-opioid receptor5> 50> 100

Experimental Protocols

1. Rat Formalin Test for Analgesic Efficacy

  • Objective: To assess the analgesic efficacy of a test compound in a model of inflammatory pain.

  • Methodology:

    • Male Sprague-Dawley rats (200-250g) are acclimated for at least 3 days before the experiment.

    • Animals are randomly assigned to treatment groups (Vehicle, this compound, Comparator A, Comparator B).

    • The test compound or vehicle is administered orally (p.o.) or intravenously (i.v.) at a specified time before the formalin injection.

    • A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.

    • The cumulative time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-60 minutes post-injection, representing inflammatory pain).

    • The percentage inhibition of the pain response is calculated relative to the vehicle control group for the late phase.

2. hERG Inhibition Assay

  • Objective: To evaluate the potential for a compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiac arrhythmia risk.

  • Methodology:

    • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

    • Whole-cell patch-clamp electrophysiology is performed to measure the hERG current.

    • Cells are exposed to increasing concentrations of the test compound.

    • The inhibition of the hERG current is measured, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated.

Mandatory Visualization

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway through which an analgesic compound like this compound might exert its effects. This is a generalized representation of a pain signaling pathway.

G cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Inflammatory_Mediators Inflammatory Mediators Receptor_Activation Receptor Activation Inflammatory_Mediators->Receptor_Activation Signal_Transduction Signal Transduction (e.g., MAPK, PKA) Receptor_Activation->Signal_Transduction Ion_Channel_Modulation Ion Channel Modulation Signal_Transduction->Ion_Channel_Modulation Action_Potential Action Potential Generation Ion_Channel_Modulation->Action_Potential Spinal_Cord_Neuron Spinal Cord Neuron Action_Potential->Spinal_Cord_Neuron Signal Propagation Ascending_Pathway Ascending Pathway to Brain Spinal_Cord_Neuron->Ascending_Pathway Pain_Perception Pain Perception Ascending_Pathway->Pain_Perception PF_05150122 This compound (Hypothetical MOA) PF_05150122->Signal_Transduction Inhibition

Caption: Hypothetical mechanism of action for an analgesic compound.

Experimental Workflow for Preclinical Analgesic Screening

The diagram below outlines a typical workflow for screening and evaluating a novel analgesic compound.

G Start Compound Synthesis In_Vitro_Screening In Vitro Screening (Target Binding, Functional Assays) Start->In_Vitro_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Formalin, CFA) Lead_Optimization->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicology) In_Vivo_Efficacy->ADMET_Profiling Safety_Pharmacology Safety Pharmacology (hERG, CNS, Respiratory) ADMET_Profiling->Safety_Pharmacology Phase_I_Trials Phase I Clinical Trials Safety_Pharmacology->Phase_I_Trials Discontinued Development Discontinued Phase_I_Trials->Discontinued

Caption: Preclinical to Phase I workflow for an analgesic drug candidate.

References

Safety Operating Guide

Navigating the Safe Disposal of PF-05150122: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of PF-05150122, a compound with the molecular formula C₂₄H₂₁ClN₆O₃S. Adherence to these guidelines is critical for minimizing exposure risks and adhering to regulatory standards.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information and handling precautions. In the absence of a specific SDS for this compound, general prudent laboratory practices for handling potentially hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE):

A comprehensive assessment of potential exposure should guide the selection of appropriate PPE. At a minimum, the following should be worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.

All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to preventing accidental reactions and ensuring safe disposal.

Key Principles for Waste Containment:

  • Designated Containers: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Chemical Compatibility: The waste container must be constructed of a material compatible with the chemical properties of this compound and any solvents used.

  • Avoid Mixing Wastes: Do not mix this compound waste with other incompatible waste streams.

  • Secure and Label: Keep waste containers tightly sealed when not in use and clearly label them with the full chemical name and associated hazards.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_containment Containment cluster_disposal Final Disposal A Consult SDS for This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate this compound Waste C->D E Use Designated, Compatible, and Labeled Waste Container D->E F Keep Container Tightly Sealed E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G H Document Waste for Manifest G->H

Figure 1. Logical workflow for the disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, the area should be evacuated, and access restricted. Spill response should only be undertaken by trained personnel equipped with the appropriate PPE.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the affected area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Disclaimer: This information is intended as a general guide and does not supersede institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures. The absence of a specific Safety Data Sheet for this compound necessitates treating it as a substance with unknown hazards and handling it with the utmost caution.

Essential Safety and Handling Guidance for PF-05150122

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the clinical trial compound PF-05150122 is not publicly available. The following guidance is based on general best practices for handling potent, non-volatile, small molecule pharmaceutical compounds in a research and development setting. Researchers must consult their institution's environmental health and safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this substance.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the unknown hazard profile of a clinical trial compound like this compound, a cautious approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this substance.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile gloves (e.g., ASTM D6319) is recommended. Ensure no skin is exposed between the cuff and lab coat sleeve.To prevent dermal absorption, which is a potential route of exposure for potent pharmaceutical compounds.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes or aerosols.
Body Protection A fully buttoned lab coat, preferably a disposable one or one made of a material with low permeability.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling the solid compound or when there is a risk of aerosol generation.To prevent inhalation of the compound, which is a potential route of exposure, especially for potent substances.

Operational Plans for Handling this compound

Engineering Controls:

  • Ventilation: All manipulations of solid this compound or solutions should be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure. Use appropriate tools to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated materials as outlined in the disposal plan. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, bench paper, and weighing papers, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Prepare Designated Work Area don_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials weigh_solid Weigh Solid This compound gather_materials->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces and Equipment conduct_experiment->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

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